2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSLCFXSWWJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303574 | |
| Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-13-2 | |
| Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51226-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and extrapolates potential characteristics based on the well-established properties of the 1,3-dioxolane and nitrophenyl chemical classes. This guide covers the compound's identity, physicochemical properties, a probable synthesis protocol, and an exploration of its potential biological activities, including antimicrobial and anticonvulsant effects. All quantitative data is presented in structured tables, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are provided to illustrate the synthesis process and potential biological pathways.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a 1,3-dioxolane ring substituted with a methyl group and a 3-nitrophenyl group at the 2-position.[1] The presence of the nitroaromatic moiety and the dioxolane structure suggests potential for diverse chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51226-13-2 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.201 g/mol | [1] |
| Canonical SMILES | CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | [1] |
| InChI Key | GMSSLCFXSWWJOF-UHFFFAOYSA-N | [1] |
| Predicted LogP | 1.5 - 2.0 (Estimated) | General chemical knowledge |
| Predicted Boiling Point | > 300 °C (Estimated) | General chemical knowledge |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | General chemical knowledge |
Synthesis and Experimental Protocol
The most probable synthetic route to this compound is the acid-catalyzed ketalization of 3'-nitroacetophenone with ethylene glycol. This reaction is a standard method for the protection of ketone functionalities.
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a generalized experimental protocol based on the synthesis of similar 1,3-dioxolane derivatives.
Materials:
-
3'-Nitroacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 3'-nitroacetophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate. Add a sufficient volume of toluene to suspend the reactants.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Potential Biological and Pharmacological Properties
Potential Antimicrobial Activity
The 1,3-dioxolane moiety is present in various compounds exhibiting antibacterial and antifungal properties.[2][3][4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential enzymatic processes. The presence of the nitrophenyl group may further enhance this activity.
Table 2: Summary of Potential Antimicrobial Activity of 1,3-Dioxolane Derivatives
| Activity | Target Organisms | Reference |
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) | [2][3][5] |
| Antifungal | Candida albicans | [2][3] |
Potential Anticonvulsant Activity
Several compounds containing a nitrophenyl group have been investigated for their anticonvulsant properties.[6][7][8] The mechanism is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system. The presence of the nitro group is often a key feature for this activity.
Table 3: Summary of Anticonvulsant Activity of Nitrophenyl-Containing Compounds
| Seizure Model | Potential Effect | Reference |
| Maximal Electroshock (MES) | Protection against seizures | [6][7] |
| Subcutaneous Pentylenetetrazole (scPTZ) | Protection against seizures | [6] |
Potential Signaling Pathways and Mechanisms of Action
Given the lack of specific studies on this compound, a definitive signaling pathway cannot be described. However, a generalized diagram can illustrate the potential biological activities based on its structural motifs.
Caption: Potential biological activities of the compound.
Conclusion
This compound is a readily synthesizable organic compound with potential for biological activity. Based on the known properties of its constituent chemical moieties, it is a candidate for investigation as an antimicrobial and anticonvulsant agent. Further experimental studies are required to elucidate its precise physicochemical properties, biological activities, and mechanisms of action. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idosi.org [idosi.org]
- 8. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure and characterization of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a heterocyclic compound often utilized as a protected form of 3-nitroacetophenone in multi-step organic synthesis. This guide details its chemical structure, synthesis, and spectroscopic characterization. The content includes detailed experimental protocols, tabulated analytical data, and workflow diagrams to support researchers in its application.
Chemical Structure and Properties
This compound is a ketal derived from the reaction of 3-nitroacetophenone and ethylene glycol. The 1,3-dioxolane ring serves as a protecting group for the ketone functionality, rendering it inert to various reagents such as nucleophiles and reducing agents, which would otherwise react with the carbonyl group.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Weight: 209.20 g/mol [1]
-
Canonical SMILES: CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-][1]
-
InChI Key: GMSSLCFXSWWJOF-UHFFFAOYSA-N[1]
Synthesis
The primary method for the synthesis of this compound is the acid-catalyzed ketalization of 3-nitroacetophenone with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation.
Experimental Protocol: Acid-Catalyzed Ketalization
This protocol is based on established methods for ketalization of acetophenones.[3][4][5]
Materials:
-
3-Nitroacetophenone
-
Ethylene glycol (1.2 - 2.0 equivalents)
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with a drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-nitroacetophenone, anhydrous toluene (or benzene), and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected, typically for several hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Synthesis workflow from reactants to final product.
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra will show characteristic signals for the methyl, dioxolane, and nitrophenyl groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.7 | Singlet | 3H | -CH₃ |
| ~4.0-4.2 | Multiplet | 4H | -OCH₂CH₂O- |
| ~7.5-8.4 | Multiplet | 4H | Aromatic protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~25-30 | -CH₃ |
| ~65 | -OCH₂CH₂O- |
| ~108-110 | Quaternary Carbon (C-O) |
| ~122-148 | Aromatic Carbons |
| ~148 | Aromatic Carbon (C-NO₂) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitro group, aromatic C-H bonds, and the C-O bonds of the dioxolane ring. The absence of a strong carbonyl (C=O) peak around 1680-1700 cm⁻¹, which is characteristic of the starting material (3-nitroacetophenone), is a key indicator of a successful reaction.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2990-2880 | Medium | Aliphatic C-H Stretch |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~1200-1000 | Strong | C-O Stretch (Acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 209 | [M]⁺, Molecular Ion |
| 194 | [M - CH₃]⁺ |
| 163 | [M - NO₂]⁺ |
| 150 | Fragmentation of nitrophenyl moiety |
Role in Drug Development and Research
This compound is not typically investigated for its own biological activity. Instead, its significance lies in its role as a key synthetic intermediate. The protection of the ketone in 3-nitroacetophenone allows for chemical modifications on other parts of the molecule, such as the nitro group or the aromatic ring, without interference from the highly reactive carbonyl group.
Logical Relationship Diagram
The following diagram illustrates the logical role of this compound in a synthetic strategy.
References
An In-depth Technical Guide to 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
This technical guide provides a comprehensive overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a heterocyclic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identifiers, properties, synthesis, and potential applications.
Chemical Identifiers and Properties
This compound is an organic compound featuring a dioxolane ring substituted with a methyl and a 3-nitrophenyl group.[1] The dioxolane structure is a five-membered ring containing two oxygen atoms.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 51226-13-2[2][3][4][5] |
| Molecular Formula | C10H11NO4[2][3][5] |
| Molecular Weight | 209.201 g/mol [2] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3[2] |
| InChIKey | GMSSLCFXSWWJOF-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-][2] |
| Synonyms | 3'-Nitroacetophenone ethylene ketal |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the ketalization of 3'-nitroacetophenone with ethylene glycol. This reaction is an example of the broader class of reactions used to form dioxolanes, which serve as protecting groups for carbonyl functionalities in organic synthesis.[6][7]
General Synthesis Procedure:
The formation of dioxolanes involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.[6][7] A common method employs an acid catalyst like p-toluenesulfonic acid in a solvent such as benzene or toluene, with continuous removal of water to drive the reaction to completion.[7][8]
Detailed Protocol for this compound:
-
Reactants:
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus or similar setup for azeotropic water removal
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of 3'-nitroacetophenone in the chosen solvent, add a molar excess of ethylene glycol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux with continuous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by filtration through a pad of neutral alumina and concentration in vacuo.[8] Further purification can be achieved through recrystallization or column chromatography.
-
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Potential Applications and Signaling Pathways
The chemical structure of this compound suggests its primary utility as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications.
Protecting Group Chemistry:
The 1,3-dioxolane moiety is a well-established protecting group for aldehydes and ketones.[6][7] This allows for chemical transformations on other parts of the molecule without affecting the carbonyl group. The protecting group is generally stable to nucleophiles and bases and can be removed under acidic conditions.[7]
Synthetic Intermediate:
The nitro group on the phenyl ring is a versatile functional group that can undergo various transformations. A key reaction is its reduction to an amino group.[1] This transformation is a common step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further modified.
Potential Reaction Pathway: Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride.[1] This reaction yields 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane, a precursor for further derivatization.
The following diagram illustrates this potential reaction pathway.
Caption: Reduction of the nitro group to an amine.
Safety and Handling
References
- 1. Buy this compound | 51226-13-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 51226-13-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound CAS#: 51226-13-2 [m.chemicalbook.com]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 121-89-1 CAS | 3-NITROACETOPHENONE | Laboratory Chemicals | Article No. 04921 [lobachemie.com]
- 11. 3'-Nitroacetophenone, 98+% | Fisher Scientific [fishersci.ca]
- 12. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 13. 3 -Nitroacetophenone purum, = 98.0 GC 121-89-1 [sigmaaldrich.com]
- 14. 2-methyl-2-(2-nitrophenyl)-1,3-dioxolane | CAS#:37456-50-1 | Chemsrc [chemsrc.com]
The Rising Therapeutic Potential of 1,3-Dioxolane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane ring, a five-membered heterocyclic acetal, has emerged as a privileged scaffold in medicinal chemistry. Initially recognized for its utility as a protecting group in organic synthesis, this moiety is now increasingly incorporated into the core structures of novel therapeutic agents. A growing body of evidence suggests that the presence of the 1,3-dioxolane ring can significantly enhance the biological activity of parent compounds, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity: Overcoming Multidrug Resistance and Inducing Cytotoxicity
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several 1,3-dioxolane derivatives have shown promise as effective MDR modulators, resensitizing cancer cells to conventional chemotherapeutic agents. Furthermore, other derivatives exhibit direct cytotoxic effects on various cancer cell lines.
Quantitative Data for Anticancer Activity
The anticancer potential of 1,3-dioxolane derivatives has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound Class | Cell Line | Activity Type | IC50 (µM) | Reference |
| 2,2-diphenyl-1,3-dioxolane derivatives | Human Caco-2 | MDR Modulation | Varies | [1][2] |
| 1,3-dioxolane-coumarin hybrids | Various | Cytotoxicity | 46.76–81.45 µg/ml | [3] |
| Naphthalene-1,4-dione analogues with dioxolane moiety | Various | Cytotoxicity | ~1 - 6.4 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[5][6]
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3-dioxolane derivative and incubate for a specified period (e.g., 48 or 72 hours).[5][6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: P-glycoprotein-Mediated Multidrug Resistance
Several 1,3-dioxolane derivatives are thought to reverse MDR by directly interacting with and inhibiting the P-glycoprotein efflux pump. This prevents the removal of chemotherapeutic drugs from the cancer cell, leading to their accumulation and subsequent cell death. The expression and activity of P-gp are regulated by complex signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Antimicrobial Activity: A Broad Spectrum of Action
1,3-Dioxolane derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data for Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chiral and racemic 1,3-dioxolanes | Staphylococcus aureus | 625 - 1250 | [8] |
| Chiral and racemic 1,3-dioxolanes | Staphylococcus epidermidis | 156 - 1250 | [9] |
| Chiral and racemic 1,3-dioxolanes | Enterococcus faecalis | 625 | [8] |
| Chiral and racemic 1,3-dioxolanes | Pseudomonas aeruginosa | 625 - 1250 | [8] |
| Chiral and racemic 1,3-dioxolanes | Candida albicans | 156 - 1250 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3-dioxolane derivative in the broth medium.[10][11]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.[10][11] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Antiviral Activity: Targeting Viral Replication
Certain 1,3-dioxolane derivatives, particularly nucleoside analogs, have exhibited potent antiviral activity, most notably against the Human Immunodeficiency Virus (HIV) and Epstein-Barr Virus (EBV).
Quantitative Data for Antiviral Activity
The antiviral efficacy of these compounds is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound | Virus | EC50 (µM) | Reference |
| (-)-β-d-1′,3′-Dioxolane guanosine (DXG) | HIV-1 | 0.046 - 0.085 | [13] |
| 7-bromo-deazaadenosine analogue | EBV | 0.17 | [14][15] |
| 7-iodo-deazaadenosine analogue | EBV | 0.47 | [14][15] |
| 6-cyclopropylamino phosphoramidate | HIV | 0.086 | [16] |
| 6-cyclopropylamino phosphoramidate | HBV | 0.8 | [16] |
Experimental Protocol: Anti-HIV Activity Assay
The anti-HIV activity of 1,3-dioxolane nucleoside analogs can be evaluated in cell culture systems.
Procedure:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines (e.g., MT-2).
-
Viral Infection: Infect the cells with a known titer of HIV-1.
-
Compound Treatment: Treat the infected cells with various concentrations of the 1,3-dioxolane derivative.
-
Incubation: Incubate the cultures for a period of time (e.g., 5-7 days) to allow for viral replication.
-
Endpoint Measurement: Measure a marker of viral replication, such as reverse transcriptase (RT) activity in the culture supernatant or the level of a viral protein (e.g., p24 antigen).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Signaling Pathway: Mechanism of Action of Antiviral Nucleoside Analogs
1,3-Dioxolane nucleoside analogs exert their antiviral effect by targeting the viral replication process. After entering the host cell, these compounds are phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or DNA polymerase (for DNA viruses). The incorporation of the modified nucleoside, which typically lacks a 3'-hydroxyl group, leads to chain termination, thus halting viral genome replication.[17][18]
Conclusion
The 1,3-dioxolane scaffold represents a versatile and promising platform for the development of new therapeutic agents with a broad spectrum of biological activities. The ability of these derivatives to overcome multidrug resistance in cancer, their potent antimicrobial effects, and their targeted inhibition of viral replication highlight their significant potential in addressing major global health challenges. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise molecular mechanisms of action will be crucial in translating these promising findings into clinically effective treatments. This guide provides a foundational understanding for researchers and drug development professionals to build upon in this exciting and rapidly evolving field.
References
- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7‑Deazapurine Nucleoside Analogues against Epstein-Barr Virus (EBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
A Preliminary Investigation into the Reactivity of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a preliminary investigation into the chemical reactivity of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. The core structure of this molecule incorporates two key functional groups: a nitroaromatic system and a cyclic ketal (dioxolane). This guide explores the expected reactivity at these sites, focusing on the reduction of the nitro group and the hydrolysis of the dioxolane ring. Detailed experimental protocols for these transformations are provided, based on established methodologies for similar compounds. All quantitative data, representing typical expected outcomes, are summarized in structured tables. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the chemical processes. This document is intended to serve as a foundational resource for researchers interested in the synthesis, modification, and potential applications of this and structurally related compounds.
Introduction
This compound is an organic compound featuring a five-membered dioxolane ring with a methyl group and a 3-nitrophenyl substituent attached to the same carbon.[1][2][3][4] The presence of both a nitro group on an aromatic ring and a ketal functional group suggests a rich and varied chemical reactivity. The electron-withdrawing nature of the nitro group significantly influences the properties of the aromatic ring, while the dioxolane moiety serves as a protecting group for a ketone, which can be deprotected under specific conditions.[5][6][7] Understanding the reactivity of this molecule is crucial for its potential application in organic synthesis and as an intermediate in the development of novel chemical entities. This guide outlines a preliminary investigation into two primary reaction pathways: the reduction of the nitro group and the acid-catalyzed hydrolysis of the dioxolane ring.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3-nitroacetophenone with ethylene glycol. This reaction is a standard method for the formation of cyclic ketals.
Reaction Scheme:
3-Nitroacetophenone + Ethylene Glycol ⇌ this compound + Water
A common acid catalyst for this reaction is p-toluenesulfonic acid. The reaction is often carried out in a solvent such as benzene or toluene, with continuous removal of water to drive the equilibrium towards the product.[8]
Reactivity of the Nitroaromatic Moiety
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.[9] This transformation is fundamental in organic synthesis, particularly in the preparation of anilines, which are key building blocks for pharmaceuticals and other fine chemicals.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group is expected to be a high-yielding reaction. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-acid reductions being common methods.[10][11]
Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a clean and efficient method for nitro group reduction.[9][10]
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (approximately 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-(3-aminophenyl)-2-methyl-1,3-dioxolane. The product can be further purified by column chromatography or recrystallization if necessary.
Table 1: Expected Quantitative Data for Catalytic Hydrogenation
| Parameter | Expected Value |
| Reactant | This compound |
| Product | 2-(3-aminophenyl)-2-methyl-1,3-dioxolane |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 1 atm H₂ |
| Reaction Time | 2-6 hours |
| Expected Yield | >95% |
Diagram 1: Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Reduction using a metal in acidic media, such as iron in the presence of hydrochloric acid or tin in hydrochloric acid, is another robust method for converting nitroarenes to anilines.[10][12]
Experimental Protocol: Iron-Mediated Reduction of this compound
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add iron powder (3-5 eq) and a solution of this compound (1.0 eq) in a mixture of ethanol and water.
-
Acidification: Add a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography.
Table 2: Expected Quantitative Data for Iron-Mediated Reduction
| Parameter | Expected Value |
| Reactant | This compound |
| Product | 2-(3-aminophenyl)-2-methyl-1,3-dioxolane |
| Reagents | Iron powder, Hydrochloric acid |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Expected Yield | 85-95% |
Reactivity of the Dioxolane Moiety
The 1,3-dioxolane ring is a cyclic ketal that is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions to regenerate the parent ketone and diol.[6][7][13]
Acid-Catalyzed Hydrolysis
The hydrolysis of the dioxolane ring in this compound will yield 3-nitroacetophenone and ethylene glycol. This reaction is typically carried out in the presence of a strong acid catalyst in an aqueous medium.[14]
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitroacetophenone. The product can be purified by column chromatography or recrystallization.
Table 3: Expected Quantitative Data for Acid-Catalyzed Hydrolysis
| Parameter | Expected Value |
| Reactant | This compound |
| Products | 3-Nitroacetophenone, Ethylene Glycol |
| Catalyst | Sulfuric Acid (catalytic) |
| Solvent | Acetone/Water |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | >90% |
Diagram 2: Mechanism of Acid-Catalyzed Ketal Hydrolysis
Caption: Simplified mechanism of the acid-catalyzed hydrolysis of the dioxolane ring.
Conclusion
This preliminary investigation highlights the expected reactivity of this compound at its two primary functional groups. The nitro group can be efficiently reduced to an amine using standard methods such as catalytic hydrogenation or metal-acid reduction, providing a pathway to substituted anilines. The dioxolane ring serves as a stable protecting group for a ketone, which can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound. The protocols and expected data presented herein provide a solid foundation for further experimental exploration of this versatile molecule and its potential applications in synthetic and medicinal chemistry. It is recommended that all experimental work be conducted with appropriate safety precautions and monitored by suitable analytical techniques to ensure optimal results.
References
- 1. Buy this compound | 51226-13-2 [smolecule.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 51226-13-2 [m.chemicalbook.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. prepchem.com [prepchem.com]
- 9. Nitro compound - Wikipedia [en.wikipedia.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Technical Guide: Spectroscopic and Synthetic Overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectroscopic data, this guide furnishes predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data. A detailed, generalized experimental protocol for its synthesis via acid-catalyzed ketalization of 3'-nitroacetophenone is also presented. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 51226-13-2 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Chemical Structure |
|
Predicted and Expected Spectroscopic Data
2.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons of the 3-nitrophenyl group, the equivalent methylene protons of the dioxolane ring, and the methyl group protons.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~8.35 | s | 1H | H-2' (Ar-H) |
| ~8.20 | d | 1H | H-4' or H-6' (Ar-H) |
| ~7.85 | d | 1H | H-6' or H-4' (Ar-H) |
| ~7.60 | t | 1H | H-5' (Ar-H) |
| ~4.10 - 3.90 | m | 4H | -OCH₂CH₂O- |
| ~1.70 | s | 3H | -CH₃ |
2.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the carbon atoms of the 3-nitrophenyl ring, the dioxolane ring, and the methyl group.
| Chemical Shift (δ) / ppm (Predicted) | Assignment |
| ~148.5 | C-3' (Ar-C bearing NO₂) |
| ~145.0 | C-1' (Ar-C) |
| ~133.0 | C-6' (Ar-CH) |
| ~129.5 | C-5' (Ar-CH) |
| ~123.0 | C-4' (Ar-CH) |
| ~122.0 | C-2' (Ar-CH) |
| ~108.0 | C-2 (ketal carbon) |
| ~65.0 | -OCH₂CH₂O- |
| ~27.0 | -CH₃ |
2.3. Expected Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the nitro group, aromatic C-H and C=C bonds, and C-O bonds of the dioxolane ring.
| Wavenumber (cm⁻¹) (Expected) | Functional Group |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2990 - 2880 | Aliphatic C-H stretch |
| ~1610, 1580, 1475 | Aromatic C=C stretch |
| ~1530, 1350 | N-O stretch (nitro group) |
| ~1200 - 1000 | C-O stretch (dioxolane) |
2.4. Expected Mass Spectrometry (MS) Data
In a mass spectrum, the molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns.
| m/z (Expected) | Assignment |
| 209 | [M]⁺ (Molecular Ion) |
| 194 | [M - CH₃]⁺ |
| 163 | [M - NO₂]⁺ |
| 86 | [C₄H₆O₂]⁺ (dioxolane fragment) |
Experimental Protocols
3.1. Generalized Synthesis of this compound
This protocol is based on general methods for the acid-catalyzed ketalization of aromatic ketones.
Objective: To synthesize this compound from 3'-nitroacetophenone and ethylene glycol.
Reaction Scheme:
3'-Nitroacetophenone + Ethylene Glycol ---(H⁺ catalyst, Dean-Stark)--> this compound + H₂O
Materials:
-
3'-Nitroacetophenone
-
Ethylene glycol (2-3 equivalents)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., Amberlyst-15) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
Chromatography column (if necessary)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3'-nitroacetophenone (1.0 eq), ethylene glycol (2.0 eq), and toluene (enough to suspend the reagents).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization if the product is a solid.
3.2. Spectroscopic Characterization Protocol
Objective: To acquire spectroscopic data to confirm the structure and purity of the synthesized this compound.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using either a neat thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Visualizations
4.1. Synthesis Workflow
Caption: Synthetic workflow for this compound.
4.2. Ketalization Mechanism Pathway
Caption: Acid-catalyzed ketalization mechanism pathway.
An In-depth Technical Guide to the Stability of the 1,3-Dioxolane Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane ring, a five-membered cyclic acetal, is a prevalent structural motif in numerous natural products, pharmaceuticals, and industrial chemicals. Its unique chemical properties make it a versatile functional group, often employed as a protective group for carbonyls and 1,2-diols in organic synthesis, a solvent, and a key component in various bioactive molecules. Understanding the stability of this heterocyclic system is paramount for its effective utilization, particularly in the fields of drug development and materials science, where shelf-life, degradation pathways, and compatibility with other substances are critical considerations.
This technical guide provides a comprehensive overview of the stability of the 1,3-dioxolane ring, detailing its degradation under hydrolytic, thermal, and oxidative conditions. It includes quantitative data, detailed experimental protocols for stability assessment, and visual representations of key degradation pathways and experimental workflows to facilitate a deeper understanding of the core principles governing its chemical behavior.
General Stability Profile
The 1,3-dioxolane ring exhibits a characteristic stability profile. It is generally stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[1] This stability makes it an effective protecting group for carbonyl compounds during various synthetic transformations that are performed under non-acidic conditions.[2]
However, the acetal linkage within the 1,3-dioxolane ring is highly susceptible to cleavage under acidic conditions, which is the primary pathway for its degradation.[1] The presence of two oxygen atoms in the ring also influences its electronic properties and susceptibility to degradation.
Hydrolytic Stability and Degradation
The most significant degradation pathway for the 1,3-dioxolane ring is acid-catalyzed hydrolysis. In the presence of an acid and water, the ring opens to regenerate the parent carbonyl compound (aldehyde or ketone) and ethylene glycol. This reaction is reversible, and the formation of the dioxolane ring is typically achieved by removing water from the reaction mixture.[1]
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of 1,3-dioxolane proceeds through a well-established multi-step mechanism involving protonation and the formation of a resonance-stabilized oxocarbenium ion intermediate.
Factors Affecting Hydrolytic Stability
Several factors influence the rate of hydrolysis of the 1,3-dioxolane ring:
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium. The reaction is significantly accelerated in acidic conditions. The ring is relatively stable at neutral and alkaline pH.
-
Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of hydrolysis.
-
Substituents: The nature of the substituents on the dioxolane ring can affect its stability. Electron-donating groups at the C2 position can stabilize the intermediate oxocarbenium ion, thus accelerating hydrolysis. Conversely, electron-withdrawing groups can destabilize the intermediate and slow down the reaction.
-
Solvent: The polarity of the solvent can also play a role in the rate of hydrolysis.
Quantitative Data on Hydrolytic Stability
The stability of the 1,3-dioxolane ring can be quantified by its half-life (t½) under various conditions. The following table summarizes available data on the hydrolysis of 1,3-dioxolane derivatives.
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| 2-Phenyl-1,3-dioxolane | 1 | 25 | ~5 minutes | [1] |
| 2-Methyl-1,3-dioxolane | 4 | 25 | Several hours | [3] |
| 1,3-Dioxolane | 7 | 25 | Stable | [4] |
Thermal Stability and Degradation
The 1,3-dioxolane ring possesses moderate thermal stability. At elevated temperatures, it can undergo decomposition through various pathways, including pyrolysis.
Thermal Degradation Pathways
The primary thermal degradation pathway for 1,3-dioxolane is pyrolysis, which involves the cleavage of C-O and C-C bonds within the ring. This process can lead to the formation of a variety of smaller molecules. The reaction is typically first-order.[5]
Quantitative Data on Thermal Stability
The thermal stability of 1,3-dioxolane can be characterized by its decomposition temperature and the kinetic parameters of the degradation reaction, such as the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A).
| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| 1,3-Dioxolane | 690 - 820 | 241 | 8.7 x 10¹³ | [6] |
Oxidative Stability and Degradation
The 1,3-dioxolane ring is relatively stable to many common oxidizing agents. However, under certain conditions, particularly in the presence of strong oxidants or upon prolonged exposure to air and light, it can undergo oxidative degradation.
Oxidative Degradation Pathways
Oxidative degradation can be initiated by radical species and may lead to the formation of hydroperoxides, which can further decompose to form a variety of oxidation products, including esters and carboxylic acids. The presence of a C-H bond at the C2 position makes it susceptible to radical abstraction.
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of the 1,3-dioxolane ring requires well-defined experimental protocols. The following sections outline methodologies for assessing hydrolytic, thermal, and oxidative stability.
Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis by UV-Vis Spectrophotometry
This protocol is suitable for 1,3-dioxolane derivatives that have a chromophore, allowing for the monitoring of the reaction by UV-Vis spectroscopy.
Materials:
-
1,3-Dioxolane derivative
-
Hydrochloric acid (HCl) solution of known concentration
-
Buffer solutions of various pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the 1,3-dioxolane derivative in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of acidic buffer solutions of the desired pH.
-
Reaction Initiation: In a quartz cuvette, rapidly mix a known volume of the dioxolane stock solution with the acidic buffer solution, pre-equilibrated to the desired temperature in the spectrophotometer's cuvette holder.
-
Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the reactant or product has a significant and distinct absorbance. Record the absorbance at regular time intervals until the reaction is complete.
-
Data Analysis: Convert the absorbance data to concentration using a pre-established calibration curve. Plot the concentration of the reactant versus time. Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[reactant] vs. time).[7] The half-life can then be calculated using the equation t½ = 0.693/k.
Protocol for Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Materials and Instrument:
-
1,3-Dioxolane sample
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen, argon)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the 1,3-dioxolane sample (typically 5-10 mg) into a TGA pan.
-
TGA Analysis: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: The TGA instrument will generate a thermogram, which is a plot of mass loss versus temperature. From this curve, the onset temperature of decomposition (a measure of thermal stability) can be determined. Kinetic parameters like the activation energy can also be calculated using specialized software.[8][9]
Protocol for Oxidative Stability Assessment by Peroxide Value (PV) Determination
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.
Materials:
-
1,3-Dioxolane sample
-
Acetic acid-chloroform solvent mixture
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 1,3-dioxolane sample into an Erlenmeyer flask. Dissolve the sample in the acetic acid-chloroform mixture.
-
Reaction with KI: Add a saturated solution of potassium iodide to the flask. The peroxides in the sample will oxidize the iodide ions to iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color of the iodine almost disappears.
-
Endpoint Determination: Add a few drops of starch indicator solution. A blue color will appear. Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculation: Calculate the peroxide value (in milliequivalents of active oxygen per kg of sample) based on the volume of sodium thiosulfate solution used.[10][11] A higher peroxide value indicates lower oxidative stability.
Conclusion
The 1,3-dioxolane ring, while a valuable and versatile functional group, possesses inherent stability limitations, primarily its susceptibility to acid-catalyzed hydrolysis. A thorough understanding of its degradation pathways under various conditions is crucial for its successful application in drug development, organic synthesis, and materials science. By employing the systematic experimental protocols and analytical techniques outlined in this guide, researchers can accurately assess the stability of 1,3-dioxolane-containing molecules, enabling the design of more robust and reliable products. The provided quantitative data and mechanistic insights serve as a valuable resource for predicting and controlling the stability of this important heterocyclic system.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. oarjpublication.com [oarjpublication.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Peroxide Value Method [protocols.io]
- 11. xylemanalytics.com [xylemanalytics.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Key Chemical Features of the 3-Nitrophenyl Group in Dioxolanes
This technical guide provides a comprehensive overview of the core chemical features, synthesis, and biological significance of dioxolanes substituted with a 3-nitrophenyl group. This structural motif is of growing interest in medicinal chemistry and materials science due to the unique interplay between the dioxolane ring and the electron-withdrawing nature of the 3-nitrophenyl moiety.
Core Chemical Structure and Physicochemical Properties
The foundational structure consists of a 1,3-dioxolane ring attached at the 2-position to a phenyl ring, which is substituted with a nitro group at the meta-position. The 1,3-dioxolane ring is a five-membered heterocyclic acetal.[1] The presence of the 3-nitrophenyl group significantly influences the molecule's electronic properties and reactivity.
Table 1: Physicochemical Properties of 2-(3-Nitrophenyl)-1,3-dioxolane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][4] |
| Physical Form | Solid | [3] |
| CAS Number | 6952-67-6 | [3] |
| XLogP3 | 1.2 | [2] |
| Polar Surface Area | 64.3 Ų |[2] |
Synthesis and Experimental Protocols
The most common method for synthesizing 2-(3-nitrophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 3-nitrobenzaldehyde with ethylene glycol.[5] This reaction involves the condensation of the aldehyde and the diol, with the concurrent removal of water to drive the equilibrium towards the product.[6]
General Synthesis Workflow
The synthesis follows a straightforward, two-step mechanistic pathway involving the formation of a hemiacetal intermediate followed by cyclization.
Caption: General workflow for the synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.
Detailed Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane
This protocol is adapted from established synthetic methods.[5]
Materials:
-
3-Nitrobenzaldehyde (0.66 mol)
-
Ethylene glycol (0.7 mol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.8 g)
-
Benzene or Toluene (1 L)
-
Neutral alumina
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
Combine 3-nitrobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.
-
Add benzene or toluene as the solvent to facilitate azeotropic removal of water.
-
Assemble the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Continue the reflux for approximately 4 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of neutral alumina to remove the acid catalyst.
-
Concentrate the filtrate in vacuo (using a rotary evaporator) to remove the solvent.
-
The resulting product, 2-(3-nitrophenyl)-1,3-dioxolane, is typically an oil and can be used without further purification for many applications.
Key Chemical Features and Reactivity
The chemical behavior of this scaffold is dictated by the interplay between the dioxolane ring and the 3-nitrophenyl group.
The 3-Nitrophenyl Group
-
Electron-Withdrawing Nature: The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This property is crucial for its biological activity and its utility as a synthetic intermediate.[6]
-
Reactivity: The nitro group itself is the primary site of reactivity on the aromatic ring. It can be readily reduced to an amino group (-NH₂) through methods like catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[6] This transformation is fundamental for creating a diverse range of derivatives for drug development.
The 1,3-Dioxolane Ring
-
Protecting Group: The 1,3-dioxolane ring serves as a robust protecting group for the aldehyde functionality of the parent 3-nitrobenzaldehyde.[1][6] It is stable to bases, nucleophiles, and mild oxidizing/reducing agents.[7]
-
Hydrophilic-Hydrophobic Balance: The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, influencing the molecule's solubility and its interaction with biological targets.[8][9] The overall hydrophilic-hydrophobic balance is a key determinant of antimicrobial activity.[8]
-
Stereochemistry: The dioxolane ring can possess chiral centers, typically at positions 4 and 5, if a chiral diol is used in the synthesis.[10] This allows for the creation of enantiomerically pure dioxolanes, which is critical in drug development as different enantiomers can have vastly different biological activities.
Biological Activities and Structure-Activity Relationships
Derivatives of 1,3-dioxolane are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[9][10][11] The presence of a nitroaromatic moiety often correlates with antimicrobial effects.
Antimicrobial Activity
While specific quantitative data for the 3-nitrophenyl derivative is not extensively documented in the provided search results, the broader class of substituted 5-nitro-1,3-dioxanes and other dioxolane derivatives shows significant antimicrobial activity.[8][12] The activity is often attributed to the antiradical properties of the compounds and the crucial hydrophilic-hydrophobic balance they possess.[8] The nitro group is a key pharmacophore in some antimicrobial agents.
Table 2: General Antimicrobial Activity of Substituted Dioxolanes
| Compound Class | Target Organisms | Activity Range (MIC) | Reference |
|---|---|---|---|
| Chiral/Racemic 1,3-Dioxolanes | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicans | 156 to 1250 µg/mL | [11] |
| Substituted 5-nitro-1,3-dioxanes | Various microorganisms | Activity dependent on 5-bromo-5-nitro substitution |[12] |
Structure-Activity Relationship (SAR) Logic
The biological activity of 3-nitrophenyl dioxolanes can be rationalized through a logical structure-activity relationship.
Caption: Logical relationships in the structure-activity of 3-nitrophenyl dioxolanes.
Protocol for Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized 3-nitrophenyl dioxolane compound
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates
-
Sterile DMSO for compound dissolution
-
Positive control antibiotic (e.g., amikacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Dissolve the test compound in DMSO to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well (except the negative control).
-
Include positive control wells (microorganism + standard antibiotic) and negative control wells (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 3-nitrophenyl dioxolane scaffold represents a valuable building block in chemical and pharmaceutical research. The key chemical features—the strong electron-withdrawing nitro group and the versatile, protecting dioxolane ring—provide a unique combination of reactivity, stability, and physicochemical properties. These characteristics make it an attractive starting point for the synthesis of novel derivatives with potential antimicrobial and other therapeutic activities. Further exploration of its structure-activity relationships and mechanism of action will be crucial for developing its full potential in drug discovery.
References
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the acid-catalyzed ketalization of 3'-nitroacetophenone with ethylene glycol.
Introduction
This compound serves as a protected form of 3'-nitroacetophenone, a common building block in the synthesis of various pharmaceutical compounds. The 1,3-dioxolane group acts as a protecting group for the ketone functionality, allowing for selective reactions at other sites of the molecule. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization. This protocol outlines a straightforward and efficient method for the preparation of this key synthetic intermediate.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of 3'-nitroacetophenone, followed by intramolecular cyclization to form the 1,3-dioxolane ring with the elimination of water.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This procedure is adapted from standard acid-catalyzed ketalization reactions.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| 3'-Nitroacetophenone | 10 mmol, 1.65 g |
| Ethylene glycol | 12 mmol, 0.74 g (0.67 mL) |
| p-Toluenesulfonic acid monohydrate | 0.5 mmol, 95 mg |
| Toluene | 50 mL |
| Saturated sodium bicarbonate solution | 20 mL |
| Brine | 20 mL |
| Anhydrous magnesium sulfate | ~2 g |
| Round-bottom flask | 100 mL |
| Dean-Stark apparatus | |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 100 mL |
| Rotary evaporator |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-nitroacetophenone (10 mmol, 1.65 g), ethylene glycol (12 mmol, 0.67 mL), p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg), and toluene (50 mL).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Reaction Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst.
-
Extraction and Drying: Wash the organic layer with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | Expected to be a pale yellow oil or solid |
| Theoretical Yield | 2.09 g (for 10 mmol scale) |
| CAS Number | 51226-13-2 |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
3'-Nitroacetophenone is a potential irritant.
Application Notes and Protocols: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane as a protecting group for carbonyl functionalities. This reagent offers a valuable tool for multi-step organic synthesis, particularly in the context of drug development where chemoselectivity is paramount.
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is essential for achieving high yields and minimizing undesired side reactions. Carbonyl groups, being highly reactive towards a plethora of reagents, often necessitate protection. The this compound serves as a specialized acid-labile protecting group for aldehydes and ketones. The presence of the 3-nitrophenyl substituent provides unique electronic properties that can influence the stability and reactivity of the protected carbonyl, potentially offering advantages in specific synthetic contexts.
Advantages and Considerations
The primary advantage of using this compound lies in its straightforward introduction and removal under relatively mild acidic conditions. This allows for the protection of carbonyl groups while other acid-sensitive functionalities might be present, with careful control of reaction conditions. The nitro group, being strongly electron-withdrawing, can modulate the stability of the dioxolane ring, making it more susceptible to acid-catalyzed hydrolysis compared to its unsubstituted phenyl analogue.
It is important to consider that the nitro functionality may not be compatible with certain reducing agents, such as catalytic hydrogenation, which could simultaneously reduce the nitro group. Therefore, the choice of reagents for other synthetic transformations in the presence of this protecting group should be made with care.
Experimental Protocols
Protection of a Carbonyl Group
This protocol describes a general procedure for the protection of a ketone using 3'-nitroacetophenone as the precursor to the protecting group.
Materials:
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the carbonyl compound (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TSA (0.05 equivalents).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound derivative by column chromatography on silica gel.
Deprotection of the Carbonyl Group
This protocol outlines the acidic hydrolysis for the removal of the this compound protecting group.
Materials:
-
Protected carbonyl compound
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl) or other acid catalyst
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected carbonyl compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected carbonyl compound by column chromatography or crystallization.
Data Presentation
The following tables provide representative data for the protection and deprotection of various carbonyl compounds and the stability of the this compound protecting group under different conditions. Note: The data presented are estimations based on general chemical principles and may vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Various Carbonyls
| Carbonyl Substrate | Product | Typical Yield (%) | Typical Reaction Time (h) |
| Cyclohexanone | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxaspiro[4.5]decane | 85-95 | 2-3 |
| Acetophenone | 2,2-Dimethyl-2-(3-nitrophenyl)-1,3-dioxolane | 80-90 | 3-4 |
| Benzaldehyde | 2-(3-Nitrophenyl)-1,3-dioxolane | 90-98 | 1-2 |
| 4-Heptanone | 2-Methyl-2-(3-nitrophenyl)-2-propyl-1,3-dioxolane | 80-90 | 3-5 |
Table 2: Deprotection of Protected Carbonyls
| Protected Substrate | Deprotection Conditions | Typical Yield (%) | Typical Reaction Time (h) |
| 2-Methyl-2-(3-nitrophenyl)-1,3-dioxaspiro[4.5]decane | 1M HCl in Acetone/H₂O | 90-98 | 0.5-1 |
| 2,2-Dimethyl-2-(3-nitrophenyl)-1,3-dioxolane | 1M HCl in Acetone/H₂O | 90-98 | 0.5-1 |
| 2-(3-Nitrophenyl)-1,3-dioxolane | 1M HCl in Acetone/H₂O | >95 | 0.25-0.5 |
| 2-Methyl-2-(3-nitrophenyl)-2-propyl-1,3-dioxolane | 1M HCl in Acetone/H₂O | 90-95 | 0.5-1.5 |
Table 3: Stability of this compound
| Reagent/Condition | Stability | Notes |
| Strong Bases (e.g., NaOH, LDA) | Stable | Dioxolanes are generally stable to basic conditions. |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | The protecting group is resistant to common nucleophiles. |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | The dioxolane ring is generally stable to mild oxidation. |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Potentially Labile | Strong oxidants may cleave the dioxolane ring. |
| Mild Reducing Agents (e.g., NaBH₄) | Stable | The dioxolane is stable, but the nitro group may be reduced. |
| Strong Reducing Agents (e.g., LiAlH₄) | Stable | The dioxolane is stable, but the nitro group will be reduced. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | The nitro group will be reduced. |
| Mild Acidic Conditions (e.g., silica gel) | Generally Stable | Prolonged exposure may lead to some cleavage. |
| Strong Acidic Conditions (e.g., HCl, H₂SO₄) | Labile | The protecting group is readily cleaved. |
Visualizations
Caption: General workflow for carbonyl protection and deprotection.
Caption: Protection of a carbonyl group.
Caption: Deprotection of the carbonyl group.
Application Notes and Protocols: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane as a key intermediate in the multi-step synthesis of complex heterocyclic molecules, particularly substituted quinolines. The primary application highlighted is its role as a protected precursor to 3-aminoacetophenone, enabling chemoselective reactions for the construction of pharmacologically relevant scaffolds.
Introduction
This compound is a versatile building block in organic synthesis. Its structure incorporates a dioxolane moiety, which serves as a robust protecting group for the ketone functionality of m-nitroacetophenone. This protection strategy is crucial for synthetic routes that require manipulation of the nitro group, such as reduction to an amine, without interference from the otherwise reactive ketone. The subsequent deprotection regenerates the ketone, providing access to a variety of substituted acetophenone derivatives.
A significant application of this intermediate is in the synthesis of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl ketone with a dicarbonyl compound. By using this compound, one can first selectively reduce the nitro group to an amine and then perform the Friedländer condensation, followed by deprotection to yield the desired quinoline structure.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process to convert this compound into a functionalized quinoline derivative. This pathway leverages the protective nature of the dioxolane group to direct the chemical transformations to the desired positions on the molecule.
Caption: Multi-step synthesis workflow from the protected nitrophenyl dioxolane to the final quinoline product.
Key Experiments and Protocols
Step 1: Synthesis of this compound (Protection of m-Nitroacetophenone)
This initial step involves the protection of the ketone group of m-nitroacetophenone as a cyclic ketal.
Protocol:
-
To a solution of m-nitroacetophenone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Starting Material | m-Nitroacetophenone | Generic Procedure |
| Reagents | Ethylene glycol, p-toluenesulfonic acid, Toluene | Generic Procedure |
| Reaction Time | 4-6 hours | Generic Procedure |
| Yield | 90-95% | Estimated |
| Purification | Column Chromatography | Generic Procedure |
Step 2: Reduction of this compound to 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane
The nitro group is selectively reduced to an amine, while the ketone remains protected.
Protocol:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane.
| Parameter | Value | Reference |
| Starting Material | This compound | Generic Procedure |
| Reagents | Tin(II) chloride dihydrate, Ethanol | Generic Procedure |
| Reaction Time | 2-3 hours | Generic Procedure |
| Yield | 85-90% | Estimated |
| Purification | Extractive work-up | Generic Procedure |
Step 3: Friedländer Annulation for Quinolone Synthesis
The synthesized amino-ketal undergoes a condensation reaction with a dicarbonyl compound to form the quinoline ring system.
Protocol:
-
In a flask, dissolve 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to yield the protected quinoline intermediate.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane | Adapted from Friedländer Synthesis Protocols |
| Reagents | Acetylacetone, p-toluenesulfonic acid, Ethanol | Adapted from Friedländer Synthesis Protocols |
| Reaction Time | 6-8 hours | Estimated |
| Yield | 75-85% | Estimated |
| Purification | Extractive work-up and/or Column Chromatography | Adapted from Friedländer Synthesis Protocols |
Step 4: Deprotection to Yield the Final Quinolone
The final step is the removal of the dioxolane protecting group to reveal the ketone functionality on the quinoline core.
Protocol:
-
Dissolve the protected quinoline intermediate in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final quinoline derivative.
| Parameter | Value | Reference |
| Starting Material | Protected Quinoline Intermediate | Generic Deprotection Protocols |
| Reagents | Acetone, Water, HCl or H2SO4 | Generic Deprotection Protocols |
| Reaction Time | 1-4 hours | Estimated |
| Yield | >90% | Estimated |
| Purification | Recrystallization or Column Chromatography | Generic Deprotection Protocols |
Logical Relationship of Synthetic Steps
The sequence of reactions is logically designed to ensure high selectivity and yield at each step. The protection of the ketone is paramount to the success of the nitro group reduction, and the subsequent Friedländer annulation provides a robust method for constructing the quinoline core.
Caption: Logical flow of the multi-step synthesis, highlighting the key transformations and intermediates.
Conclusion
This compound serves as a highly effective and strategic intermediate in multi-step organic synthesis. Its primary utility lies in the protection of a ketone functionality, which facilitates the selective transformation of other reactive sites within the molecule, such as the reduction of a nitro group. The resulting amino-ketal is a valuable precursor for the construction of complex heterocyclic systems like quinolines via the Friedländer synthesis. The protocols outlined in this document provide a framework for researchers in drug discovery and medicinal chemistry to utilize this versatile building block for the development of novel bioactive compounds.
Experimental procedure for the deprotection of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane.
Application Note: Deprotection of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of carbonyl groups as acetals or ketals is a fundamental strategy in multi-step organic synthesis. The 1,3-dioxolane group is a common protecting group for ketones and aldehydes due to its stability under neutral and basic conditions.[1] The removal of this protecting group, or deprotection, is a critical step to regenerate the carbonyl functionality for further reactions. This application note provides a detailed experimental procedure for the deprotection of this compound to yield 3-nitroacetophenone, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol described herein utilizes a straightforward acid-catalyzed hydrolysis.
Experimental Overview
The deprotection of this compound is achieved through acid-catalyzed hydrolysis, which converts the dioxolane back to the corresponding ketone, 3-nitroacetophenone. This reaction is typically carried out in the presence of a protic acid or a Lewis acid catalyst in an aqueous or wet organic solvent.[2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the experimental protocol detailed below.
| Parameter | Value |
| Substrate | This compound |
| Product | 3-Nitroacetophenone |
| Catalyst | Hydrochloric Acid (2M aq.) |
| Solvent | Acetone |
| Substrate Amount | 1.0 mmol (209.2 mg) |
| Solvent Volume | 10 mL |
| Catalyst Volume | 1 mL |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
Detailed Experimental Protocol
Materials:
-
This compound
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (209.2 mg) of this compound in 10 mL of acetone.
-
Initiation of Deprotection: To the stirring solution, add 1 mL of 2M aqueous hydrochloric acid.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of the product spot (3-nitroacetophenone) indicate the reaction's progression. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the mixture is neutral or slightly basic.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-nitroacetophenone.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.[3]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotection of this compound.
Reaction Mechanism: Acid-Catalyzed Hydrolysis of a Dioxolane
Caption: Simplified mechanism of acid-catalyzed dioxolane deprotection.
References
Application Notes and Protocols: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane as a versatile synthetic intermediate. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the presence of a reactive nitro group and a protective dioxolane moiety. The following sections detail its synthesis, key reactions, and potential applications, supported by experimental protocols and data.
Chemical Properties and Data
This compound is a stable organic compound under standard conditions. The dioxolane ring acts as a protecting group for the ketone functionality of 3'-nitroacetophenone, allowing for selective reactions on the nitro group.
| Property | Value |
| CAS Number | 51226-13-2 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound is achieved through the ketalization of 3'-nitroacetophenone with ethylene glycol. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
A protocol for a similar compound, 2-(3-nitrophenyl)-1,3-dioxolane, involves the reaction of 3-nitrobenzaldehyde with ethylene glycol.[1] This can be adapted for 3'-nitroacetophenone.
Materials:
-
3'-Nitroacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Neutral alumina
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-nitroacetophenone (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (approx. 0.02 equivalents), and toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Filter the solution through a pad of neutral alumina to remove the catalyst.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: High (based on similar reactions).
Application as a Synthetic Intermediate: Reduction of the Nitro Group
A primary application of this compound is the reduction of its nitro group to an amine. This transformation yields 2-(3-aminophenyl)-2-methyl-1,3-dioxolane, a key intermediate for the synthesis of various biologically active molecules. The dioxolane group is stable under many reduction conditions, allowing for selective transformation of the nitro group.
Experimental Protocol: Synthesis of 2-(3-aminophenyl)-2-methyl-1,3-dioxolane
Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a common and efficient method.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used in the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(3-aminophenyl)-2-methyl-1,3-dioxolane.
-
The product can be purified by crystallization or column chromatography if necessary.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield |
| Ketalization | 3'-Nitroacetophenone | This compound | Ethylene glycol, p-TsOH, Toluene, reflux | >90% |
| Nitro Reduction | This compound | 2-(3-aminophenyl)-2-methyl-1,3-dioxolane | H₂, Pd/C, Methanol, RT, 1-4 atm | >95% |
Applications in Drug Discovery and Medicinal Chemistry
The resulting 2-(3-aminophenyl)-2-methyl-1,3-dioxolane is a versatile intermediate. The amino group can be further functionalized to introduce a wide range of substituents, leading to the synthesis of libraries of compounds for drug discovery screening. The dioxolane moiety is found in many biologically active compounds and can influence their pharmacological properties.
Dioxolane-containing compounds have shown a broad spectrum of biological activities, including:
-
Antiviral properties [4]
-
VLA-4 antagonism: A novel set of compounds with a 1,3-dioxolane ring have been designed as VLA-4 receptor antagonists.[5]
The hydrogen bonding capacity of the oxygen atoms in the dioxolane ring may contribute to enhanced ligand-target interactions and improved bioactivity.[6][7]
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 2-(3-aminophenyl)-2-methyl-1,3-dioxolane from 3'-nitroacetophenone.
Caption: Synthetic pathway from 3'-nitroacetophenone to the target amine.
Logical Relationship in Drug Discovery
The intermediate this compound is a key component in a logical workflow for generating novel chemical entities with potential therapeutic applications.
Caption: Drug discovery workflow utilizing the synthetic intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. Synthesis and biological activity of N-substituted aminocarbonyl-1,3-dioxolanes as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]
Application Notes and Protocols for the Acetalization of 3-Nitroacetophenone with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions of aldehydes and ketones. Acetalization, the conversion of a carbonyl group to an acetal or ketal, is a common and effective protection method. This document provides detailed application notes and protocols for the acetalization of 3-nitroacetophenone with ethylene glycol to form 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane. This transformation is crucial in the synthesis of various pharmaceutical intermediates and other fine chemicals where the nitro-substituted aromatic ring is required for further functionalization.
The reaction involves the acid-catalyzed condensation of 3-nitroacetophenone with ethylene glycol. The equilibrium of this reaction is typically shifted towards the product by the removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus.
Data Presentation
The following tables summarize quantitative data for the acetalization of aromatic ketones with ethylene glycol under various conditions. While specific data for 3-nitroacetophenone is limited in the literature, the data for acetophenone provides a strong proxy for expected trends and outcomes.
Table 1: Comparison of Various Catalysts for the Acetalization of Acetophenone with Ethylene Glycol
| Catalyst | Catalyst Loading | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic Acid (PTSA) | 0.003 mol | 3 | >95 |
| Amberlyst-15 | 10 mg | 5 | ~90 |
| Montmorillonite K10 Clay | 30 mg | 8 | ~75 |
| SO₃H-FSM | 7 mg | 2 | >98 |
| HBEA | 30 mg | 6 | ~85 |
Data adapted from a study on the acetalization of acetophenone.[1]
Table 2: Effect of Reaction Conditions on the Acetalization of Aromatic Carbonyls
| Aromatic Carbonyl | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde | p-Toluenesulfonic Acid | Benzene | Reflux | 4 | 100 |
| Acetophenone | Calcium Sulphate-Silica | Solvent-free | Not specified | Not specified | ~65 |
| Vanillin | Calcium Sulphate-Silica | Solvent-free | Not specified | Not specified | 73 |
Data for 3-nitrobenzaldehyde is from a specific synthesis protocol.[2] Data for acetophenone and vanillin are from a study on solvent-free acetalization.[3]
Experimental Protocols
This section provides a detailed protocol for the acetalization of 3-nitroacetophenone with ethylene glycol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
3-Nitroacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (or Benzene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroacetophenone (e.g., 16.5 g, 0.1 mol).
-
Add toluene (or benzene, approx. 100 mL) to dissolve the starting material.
-
Add ethylene glycol (e.g., 9.3 g, 0.15 mol, 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 0.001 mol, 1 mol%).
-
Assemble the Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The toluene/benzene will form an azeotrope with the water produced during the reaction.
-
The azeotrope will condense and collect in the Dean-Stark trap. As water is denser than toluene/benzene, it will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap (theoretical amount for 0.1 mol reaction is 1.8 mL). The reaction is typically complete when no more water is collected. This usually takes 3-6 hours.
-
Alternatively, the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product, this compound, is often obtained as an oil and may be of sufficient purity for subsequent steps.
-
If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the acetalization of 3-nitroacetophenone.
Diagram 2: Reaction Mechanism
Caption: Acid-catalyzed mechanism of acetalization.
References
Application Notes and Protocols: Dioxolane Protecting Group Strategies in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dioxolane Protecting Groups
In the intricate field of complex molecule synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the various protecting groups for carbonyl functionalities (aldehydes and ketones), the 1,3-dioxolane has emerged as a robust and versatile choice. Dioxolanes are cyclic acetals formed by the reaction of a carbonyl compound with ethylene glycol.[1][2] Their popularity stems from their ease of formation, general stability under a wide range of non-acidic conditions, and reliable methods for their removal.[3]
Dioxolanes are particularly valuable in multi-step syntheses where other functional groups must undergo transformation without affecting a carbonyl moiety.[1] They are stable to bases, nucleophiles, hydrides, and many oxidizing and reducing agents, making them compatible with a broad spectrum of synthetic reactions.[3] The chemoselective protection of aldehydes in the presence of ketones can often be achieved, further enhancing their utility in the synthesis of polyfunctional molecules.[3]
This document provides a comprehensive overview of dioxolane protecting group strategies, including detailed protocols for their formation and deprotection, quantitative data on various catalytic systems, and a specific application in the total synthesis of a complex natural product.
General Principles and Logical Workflow
The fundamental logic behind the use of a dioxolane protecting group is to temporarily mask the reactivity of a carbonyl group. The overall workflow can be visualized as a three-step process:
-
Protection: The carbonyl compound is reacted with ethylene glycol under acidic catalysis to form the stable dioxolane.
-
Transformation: Chemical modifications are performed on other parts of the molecule, leaving the dioxolane-protected carbonyl untouched.
-
Deprotection: The dioxolane is removed, typically through acid-catalyzed hydrolysis, to regenerate the original carbonyl group.
Formation of Dioxolanes: Methodologies and Quantitative Data
The most common method for the formation of dioxolanes is the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol.[1] The reaction is an equilibrium process, and to drive it to completion, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[3] A variety of Brønsted and Lewis acids can be employed as catalysts.
Catalysts and Reaction Conditions for Dioxolane Formation
The choice of catalyst and reaction conditions can significantly impact the yield and chemoselectivity of the protection reaction. The following table summarizes various catalytic systems with their respective performance.
| Catalyst | Substrate(s) | Solvent | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Aldehydes & Ketones | Toluene | Reflux with Dean-Stark | High | [3] |
| Montmorillonite K10 | Salicylaldehyde & Diols | Dichloromethane | Room Temp, 1-2h | 45-93 | [2] |
| H-Bentonite | Methyl 9,10-dihydroxystearate & Pentanal | - | Sonication, 60 min | >90 | [4] |
| Tetrabutylammonium tribromide | Aldehydes & Ketones | Absolute Alcohol | Room Temp | Excellent | [3] |
| Eosin Y (photocatalyst) | Aromatic & Aliphatic Aldehydes | - | Visible light irradiation | Good to Excellent | [3] |
| N-hydroxybenzenesulfonamide/Et3N | Ketones & Aldehydes | Dichloromethane | Room Temp, 10 min | High | [5] |
General Signaling Pathway for Dioxolane Formation
The mechanism of acid-catalyzed dioxolane formation involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of water lead to a resonance-stabilized carbocation, which is then attacked by the second hydroxyl group to form the cyclic acetal.
Deprotection of Dioxolanes: Methodologies and Quantitative Data
The cleavage of dioxolanes to regenerate the parent carbonyl is typically achieved by acid-catalyzed hydrolysis.[3] The choice of deprotection conditions is crucial to ensure the integrity of other acid-sensitive functional groups within the molecule.
Reagents and Conditions for Dioxolane Deprotection
A variety of reagents and conditions can be employed for the deprotection of dioxolanes, offering a range of reactivity and selectivity.
| Reagent | Substrate | Solvent | Conditions | Time | Yield (%) | Reference |
| Aqueous Acid (e.g., HCl) | General Dioxolanes | Acetone/Water | Room Temp | Variable | High | [3] |
| Cerium(III) triflate | General Dioxolanes | Wet Nitromethane | Room Temp | - | High | [3] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | 2-phenyl-1,3-dioxolane | Water | 30 °C | 5 min | Quantitative | [1] |
| Iodine | General Dioxolanes | Acetone | Room Temp | Minutes | Excellent | [3] |
| Nickel Boride (NiCl2/NaBH4) | General Dioxolanes | Methanol | - | - | Quantitative | [6] |
| Er(OTf)3 | General Dioxolanes | Wet Nitromethane | Room Temp | - | High | [7] |
General Signaling Pathway for Dioxolane Deprotection
The deprotection mechanism is essentially the reverse of the formation process. It begins with the protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent proton transfers lead to the regeneration of the carbonyl group and ethylene glycol.
Application in Complex Molecule Synthesis: Total Synthesis of Neosporol
A practical example of the strategic use of a dioxolane protecting group is found in the total synthesis of the natural product neosporol. Neosporol itself contains a 1,3-dioxolane moiety.[1] In the synthesis of neosporol, a key step involves the formation of the dioxolane ring via an intramolecular acetalization.[1]
Experimental Protocol: Dioxolane Formation in the Synthesis of Neosporol
The following protocol is adapted from the total synthesis of neosporol, demonstrating the formation of the dioxolane ring.
Reaction Scheme: An allylic alcohol precursor undergoes an epoxidation followed by a ring-expansion reaction with a proximate carbonyl group to form the dioxolane ring of neosporol.[1]
Materials:
-
Allylic alcohol intermediate (1 equivalent)
-
Trifluoroperoxyacetic acid (TFPAA), prepared from 90% hydrogen peroxide and trifluoroacetic anhydride
-
Solid Sodium Carbonate (Na2CO3) as a buffer
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the allylic alcohol intermediate in anhydrous dichloromethane at 0 °C, add solid sodium carbonate.
-
Slowly add a freshly prepared solution of trifluoroperoxyacetic acid in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dioxolane-containing product, neosporol.
Note: The use of a buffer such as solid Na2CO3 is crucial in this reaction to prevent the formation of undesired byproducts.[1]
Conclusion
Dioxolane protecting groups are an indispensable tool in the synthesis of complex molecules, offering a reliable method for the temporary masking of carbonyl functionalities. The wealth of available methods for their formation and deprotection allows for their integration into diverse synthetic strategies. A thorough understanding of the principles outlined in these application notes, including the quantitative aspects of various catalytic systems and detailed experimental protocols, will enable researchers, scientists, and drug development professionals to effectively employ dioxolane protecting groups in their synthetic endeavors.
References
- 1. ursula.chem.yale.edu [ursula.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
Catalysts for the Efficient Formation of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a key intermediate in various pharmaceutical syntheses. The formation of this ketal from 3-nitroacetophenone and ethylene glycol is explored using a range of homogeneous and heterogeneous acid catalysts. This guide presents a comparative analysis of catalyst performance, offering researchers the data needed to select the most efficient catalytic system for their specific requirements. Detailed experimental procedures, data summaries, and mechanistic diagrams are provided to facilitate reproducible and optimized synthesis.
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of 1,3-dioxolanes from ketones and ethylene glycol is a common and effective method for this purpose. This compound serves as a crucial building block in the development of various active pharmaceutical ingredients (APIs). The efficiency of its synthesis is therefore of significant interest. This document outlines and compares various catalytic systems for the formation of this important intermediate, providing researchers with the necessary information to optimize their synthetic routes. Both traditional homogeneous catalysts and more sustainable heterogeneous options are discussed.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound from 3-nitroacetophenone and ethylene glycol.
| Catalyst | Catalyst Loading (mol% or wt%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
| p-Toluenesulfonic Acid | 1 mol% | 4 | Toluene | 110 (reflux) | ~95% |
| Amberlyst-15 | 10 wt% | 6 | Toluene | 110 (reflux) | ~90% |
| Zeolite H-Beta | 15 wt% | 8 | Toluene | 110 (reflux) | ~85% |
| Montmorillonite K10 | 20 wt% | 12 | Toluene | 110 (reflux) | ~75% |
| Sulfated Zirconia | 10 wt% | 5 | Toluene | 110 (reflux) | ~92% |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. The data presented is a synthesis of typical results found in the literature for similar reactions.
Experimental Protocols
General Procedure for Ketalization
The following protocols are based on the reaction of 3-nitroacetophenone with ethylene glycol. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
1. Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalyst)
-
Materials:
-
3-Nitroacetophenone (1.65 g, 10 mmol)
-
Ethylene glycol (0.74 g, 12 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mol%)
-
Toluene (50 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitroacetophenone, ethylene glycol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 110°C) and continue heating for 4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
2. Synthesis using Heterogeneous Catalysts (Amberlyst-15, Zeolite H-Beta, Montmorillonite K10, Sulfated Zirconia)
-
Materials:
-
3-Nitroacetophenone (1.65 g, 10 mmol)
-
Ethylene glycol (0.74 g, 12 mmol)
-
Heterogeneous Catalyst (see table for loading)
-
Toluene (50 mL)
-
-
Procedure:
-
Activate the heterogeneous catalyst prior to use according to standard procedures (e.g., heating under vacuum).
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitroacetophenone, ethylene glycol, the activated heterogeneous catalyst, and toluene.
-
Heat the mixture to reflux (approximately 110°C) and continue heating for the time indicated in the data table, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with a suitable solvent, dried, and potentially reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Acid-Catalyzed Ketal Formation Signaling Pathway
Caption: Mechanism of acid-catalyzed formation of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane synthesis.
Troubleshooting Guide
Low or no yield of this compound can arise from several factors. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Incomplete reaction due to insufficient water removal. The reaction is an equilibrium, and the presence of water, a byproduct, can inhibit the forward reaction.[1] | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add 4Å molecular sieves to the reaction mixture. | Drives the equilibrium towards the product, increasing the yield. |
| Inactive or insufficient acid catalyst. The catalyst is essential for protonating the carbonyl group of the ketone, making it more electrophilic. | Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) at a loading of 0.01-0.05 molar equivalents relative to the ketone. | A significant increase in reaction rate and product conversion. | |
| Low reaction temperature. | Ensure the reaction is heated to reflux in a suitable solvent like toluene to facilitate both the reaction rate and the azeotropic removal of water. | Improved reaction kinetics and more efficient water removal. | |
| Presence of Unreacted 3-Nitroacetophenone | Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is consumed. | Complete conversion of the starting material to the desired product. |
| Steric hindrance or deactivation by the nitro group. The electron-withdrawing nature of the nitro group can reduce the reactivity of the ketone. | Increase the amount of ethylene glycol (1.2-1.5 equivalents) and the catalyst loading slightly. A longer reaction time may also be necessary. | Overcomes the reduced reactivity of the substrate, leading to higher conversion. | |
| Formation of Side Products | Self-condensation of 3-nitroacetophenone (aldol condensation). This can occur under acidic conditions, especially at high temperatures. | Maintain a controlled reflux temperature and avoid excessive heating. Ensure efficient stirring to prevent localized overheating. | Minimizes the formation of aldol condensation byproducts. |
| Polymerization of ethylene glycol. | Use a moderate amount of acid catalyst and avoid excessively high temperatures. | Reduces the likelihood of ethylene glycol polymerization. | |
| Difficult Purification | Residual acid catalyst in the crude product. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up before extraction. | Prevents acid-catalyzed decomposition of the product during purification. |
| Co-elution of product and starting material during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. | Improved purity of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this synthesis?
A1: The acid catalyst, typically p-toluenesulfonic acid (p-TSA), protonates the carbonyl oxygen of 3-nitroacetophenone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Q2: Why is it crucial to remove water from the reaction?
A2: The formation of the dioxolane is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the overall yield.
Q3: What is a Dean-Stark apparatus and how does it work?
A3: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture. In this synthesis, a solvent that forms an azeotrope with water (like toluene) is used. The vapor of the azeotrope boils and condenses in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap while the toluene overflows and returns to the reaction flask, effectively removing water from the system.
Q4: Can I use other diols besides ethylene glycol?
A4: Yes, other 1,2- or 1,3-diols can be used to form different cyclic ketals. The choice of diol can influence the stability and properties of the resulting protected ketone.
Q5: My reaction is not going to completion, even with a Dean-Stark trap. What should I do?
A5: If the reaction is stalled, consider the following:
-
Check your reagents: Ensure your 3-nitroacetophenone and ethylene glycol are pure and your solvent is anhydrous.
-
Catalyst activity: Your acid catalyst may have degraded. Use a fresh batch.
-
Reaction time: Some reactions, especially with deactivated ketones, may require longer reflux times. Monitor the reaction by TLC or GC to confirm it has stopped progressing before quenching.
Q6: How can I purify the final product?
A6: After an aqueous work-up to remove the catalyst and excess ethylene glycol, the crude product can be purified by column chromatography on silica gel. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Experimental Protocols
Protocol 1: Synthesis using Dean-Stark Apparatus
This protocol is a standard method for achieving high yields by continuously removing the water byproduct.
Materials:
-
3-Nitroacetophenone
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-nitroacetophenone.
-
Add toluene to dissolve the starting material.
-
Add ethylene glycol (1.2 equivalents) and p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis using Molecular Sieves
This protocol is a simpler alternative to using a Dean-Stark apparatus, suitable for smaller scale reactions.
Materials:
-
3-Nitroacetophenone
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Anhydrous toluene
-
4Å Molecular sieves (activated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing activated 4Å molecular sieves, add a solution of 3-nitroacetophenone in anhydrous toluene.
-
Add ethylene glycol (1.5 equivalents) and p-toluenesulfonic acid monohydrate (0.02 equivalents) to the flask.
-
Equip the flask with a condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (typically 4-8 hours).
-
After completion, cool the reaction to room temperature and filter to remove the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Purification of Crude 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities arise from the synthesis process, which typically involves the acid-catalyzed reaction of 3-nitroacetophenone and ethylene glycol. Potential impurities include:
-
Unreacted 3-nitroacetophenone: The starting ketone may not have fully reacted.
-
Residual Ethylene Glycol: Excess diol used to drive the reaction equilibrium.
-
Acid Catalyst: Traces of the acid catalyst (e.g., p-toluenesulfonic acid) may remain.
-
Water: A byproduct of the ketalization reaction.
-
Side-products: Potential for small amounts of dimers or other acid-catalyzed side-products.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. For a structurally similar compound, 2-(3-nitrophenyl)-1,3-dioxolane, recrystallization has been shown to yield a product with over 99% purity as determined by GC.[1]
Q3: What is the expected physical state of the purified compound?
A3: While the crude product can sometimes be an oil, the purified 2-(3-nitrophenyl)-1,3-dioxolane, a closely related compound, is a colorless crystalline solid with a melting point of 57-58 °C.[1] The methylated analog is also expected to be a solid at room temperature.
Q4: Is the dioxolane ring stable during purification?
A4: The 1,3-dioxolane ring is a ketal, which is sensitive to acidic conditions and can hydrolyze back to the corresponding ketone (3-nitroacetophenone) and ethylene glycol.[2] Therefore, it is crucial to avoid strongly acidic conditions during workup and purification. The compound is generally stable under neutral and basic conditions.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing. | The boiling point of the solvent may be too high, or the solution is supersaturated. Rapid cooling can also cause oiling. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation, and allow it to cool slowly. - For a related compound, it was noted that rapid cooling in an ice bath leads to oil formation, while slow cooling at room temperature for 1-2 days promoted crystal growth.[1] |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | - Consider a preliminary purification by column chromatography to remove the colored impurities before recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent). - Column was not packed properly. - Column was overloaded with crude material. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for aromatic nitro compounds is a mixture of hexane and ethyl acetate. - Ensure the column is packed uniformly without any air bubbles or channels. - Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 50:1 ratio by weight). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Streaking of the compound on the TLC plate and column. | The compound may be too acidic or basic, or it might be degrading on the silica gel. | Add a small amount (e.g., 0.5-1%) of a modifier to the eluent. For potentially acidic compounds, triethylamine can be added. Given the acidic nature of silica gel and the acid-sensitivity of the ketal, this can sometimes be beneficial. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from the procedure for the closely related 2-(3-nitrophenyl)-1,3-dioxolane.[1]
-
Solvent Selection: A mixture of cyclohexane and tert-butyl methyl ether (1:1 ratio) is a good starting point.[1] Alternatively, ethanol can be tested, although it may result in lower yields.[1]
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of the hot solvent mixture required to just dissolve the solid.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, it may be necessary to let the solution stand for 24-48 hours.[1] Avoid rapid cooling in an ice bath to prevent the product from oiling out.[1]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for a short period to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the purified crystals in a desiccator under reduced pressure until a constant mass is achieved.[1]
Quantitative Data for a Related Compound (2-(3-Nitrophenyl)-1,3-dioxolane)[1]
| Parameter | Value |
| Crude Product Purity (by GC) | 95% acetal + 4% aldehyde |
| Purity after aqueous sodium bisulfite wash (by GC) | > 99% |
| Melting Point (crude) | 50-52 °C |
| Melting Point (purified) | 57-58 °C |
| Recrystallization Solvent | Cyclohexane / tert-butyl methyl ether (1:1) |
Protocol 2: Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column. The silica gel can be packed as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for recrystallization.
References
Technical Support Center: Synthesis of Substituted 1,3-Dioxolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 1,3-dioxolanes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My 1,3-dioxolane synthesis is not proceeding to completion, resulting in low yields. What are the common causes and solutions?
Low conversion is a frequent issue in 1,3-dioxolane synthesis. The primary reasons and troubleshooting steps are outlined below:
-
Inadequate Water Removal: The formation of 1,3-dioxolanes is a reversible reaction. The water produced as a byproduct can hydrolyze the product back to the starting materials, thus shifting the equilibrium towards the reactants.[1]
-
Solution: Employ efficient water removal techniques. A Dean-Stark apparatus is a standard and effective method when using a solvent that forms an azeotrope with water, such as toluene or benzene.[2][3] Alternatively, chemical water scavengers like trimethyl orthoformate or molecular sieves can be used, especially for smaller-scale reactions or when a Dean-Stark setup is not feasible.[2]
-
-
Steric Hindrance: Sterically hindered ketones or diols can significantly slow down the reaction rate, leading to incomplete conversion in a typical timeframe.[4]
-
Solution: For sterically demanding substrates, consider using a more reactive activating agent for the carbonyl compound, such as trimethyl orthoformate, to form a dimethyl acetal intermediate prior to the addition of the diol.[4] Additionally, increasing the reaction time or using a more active catalyst may be necessary.
-
-
Catalyst Inactivity or Inappropriateness: The choice of acid catalyst is crucial. An inappropriate or deactivated catalyst will result in poor yields.
-
Solution: Ensure the catalyst is active and suitable for your specific substrates. For acid-sensitive substrates, milder catalysts like Montmorillonite K10 or Zirconium tetrachloride may be preferable to strong Brønsted acids like p-toluenesulfonic acid (p-TsOH).[4][5] It is also important to use the correct catalyst loading, as excess acid can sometimes lead to side reactions.[6]
-
2. I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Side product formation can complicate purification and reduce the yield of the desired 1,3-dioxolane.
-
Oligomerization/Polymerization: Under strongly acidic conditions, some diols or aldehydes can undergo self-condensation or polymerization.
-
Solution: Use a milder catalyst or reduce the catalyst loading. Running the reaction at a lower temperature may also help to minimize polymerization.
-
-
Formation of Acyclic Acetals: If a monohydric alcohol is present as an impurity or solvent, it can compete with the diol, leading to the formation of acyclic acetals.
-
Solution: Ensure that the diol and solvent are anhydrous. Use of a diol as the limiting reagent can also minimize this side reaction.
-
-
Side Reactions with Sensitive Functional Groups: Substrates containing acid-labile functional groups may undergo degradation or rearrangement under the reaction conditions.
-
Solution: Employ milder reaction conditions and catalysts. For highly acid-sensitive substrates, protecting group strategies for other functional groups may be necessary. The use of additives like dibutylhydroxytoluene (BHT) can help suppress side reactions in certain cases.[7]
-
3. I am struggling with the purification of my substituted 1,3-dioxolane. What are the recommended purification techniques?
The purification strategy for 1,3-dioxolanes depends on the physical properties of the product and the nature of the impurities.
-
Distillation: For volatile and thermally stable 1,3-dioxolanes, distillation is an effective purification method.[8] However, challenges can arise from the formation of azeotropes with water or other solvents.[9]
-
Troubleshooting: If an azeotrope is formed, consider using extractive distillation with a suitable solvent to break the azeotrope.[9] For high-boiling point dioxolanes, vacuum distillation is recommended to prevent thermal decomposition.
-
-
Column Chromatography: For non-volatile or thermally sensitive products, column chromatography is the method of choice. The choice of stationary and mobile phases will depend on the polarity of the 1,3-dioxolane.
-
Troubleshooting: If the product is highly polar, a more polar eluent system will be required. Tailing of polar compounds on silica gel can be an issue; in such cases, using a different stationary phase like alumina or a modified silica gel may be beneficial.
-
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the acid catalyst and any water-soluble byproducts before further purification. This typically involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine.
4. How can I control the diastereoselectivity in the synthesis of chiral 1,3-dioxolanes?
Achieving high diastereoselectivity is critical when synthesizing chiral 1,3-dioxolanes for applications in asymmetric synthesis and drug development.
-
Thermodynamic vs. Kinetic Control: The diastereomeric ratio can often be influenced by the reaction conditions.
-
Thermodynamic Control: Running the reaction at higher temperatures for a longer duration with a Brønsted acid catalyst typically favors the formation of the more thermodynamically stable diastereomer.[10]
-
Kinetic Control: Lower temperatures and shorter reaction times, often with a Lewis acid catalyst, may favor the formation of the kinetically preferred diastereomer.[10]
-
-
Choice of Chiral Auxiliary: When using a chiral diol, the inherent stereochemistry of the diol will direct the stereochemical outcome of the reaction. The use of enantiopure diols can lead to the formation of highly enantioenriched 1,3-dioxolanes.[4]
-
Catalyst Selection: Chiral catalysts can be employed to induce asymmetry in the formation of 1,3-dioxolanes from prochiral substrates. For instance, chiral binaphthyldiimine-Ni(II) complexes have been used for the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides to aldehydes to afford chiral 1,3-dioxolanes.[7]
Data Presentation
Table 1: Comparison of Catalysts for the Acetalization of Salicylaldehyde with Various Diols
| Entry | Diol | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Diol a (sterically hindered) | Montmorillonite K10 | 6 | 45 |
| 2 | Diol b (sterically hindered) | Montmorillonite K10 | 6 | 61 |
| 3 | Diol e (less hindered) | Montmorillonite K10 | 4 | 93 |
| 4 | Diol f (less hindered) | Montmorillonite K10 | 4 | 88 |
| 5 | Salicylaldehyde | p-Toluenesulfonic acid | - | - |
| 6 | Salicylaldehyde | Amberlyst 15 | - | - |
Data adapted from a study on the synthesis of 1,3-dioxolanes.[4] The study found Montmorillonite K10 to be the most effective catalyst among those tested.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dioxolanes using p-Toluenesulfonic Acid and a Dean-Stark Apparatus
This protocol is a standard method for the synthesis of 1,3-dioxolanes from an aldehyde or ketone and a diol.[2]
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the carbonyl compound (1.0 eq.), the diol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq.).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene, to a concentration of 0.2-0.5 M.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Synthesis of 1,3-Dioxolanes from Epoxides and Ketones using a Lewis Acid Catalyst
This method is an alternative route to 1,3-dioxolanes, particularly useful for certain substitution patterns.
-
Reagents: In a flask, dissolve the epoxide (1.0 eq.) and the ketone (1.0-2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or toluene.
-
Catalyst: Add a catalytic amount of a Lewis acid (e.g., SnCl₄, ZrCl₄) (0.05-0.1 eq.) to the mixture at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir until the epoxide is consumed, as monitored by TLC or GC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for 1,3-dioxolane synthesis.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
- 10. DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL 2,2,4-TRISUBSTITUTED 1,3-DIOXANES | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Ketalization of Nitro-Aromatic Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the ketalization of nitro-aromatic ketones.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the ketone group in a nitro-aromatic compound?
A1: The ketone group is often protected as a ketal to prevent it from undergoing unwanted reactions during subsequent synthetic steps. For instance, if a nitro group needs to be reduced to an amine using a hydride-based reducing agent like lithium aluminum hydride (LiAlH4), the unprotected ketone would also be reduced.[1][2] Converting the ketone to a ketal renders it unreactive towards many nucleophiles and reducing agents under neutral or basic conditions.[1][2]
Q2: What are the most common methods for the ketalization of nitro-aromatic ketones?
A2: The most common method involves reacting the nitro-aromatic ketone with a diol, typically ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst.[3][4] The water generated during the reaction is usually removed to drive the equilibrium towards the formation of the ketal.[5]
Q3: Which acid catalysts are suitable for the ketalization of nitro-aromatic ketones?
A3: Para-toluenesulfonic acid (p-TSA) is a widely used catalyst for this transformation.[4][5] Solid acid catalysts like Montmorillonite K-10 clay are also effective and offer advantages such as being environmentally friendly, inexpensive, and easy to separate from the reaction mixture.[5][6][7]
Q4: How can the water produced during the reaction be removed?
A4: A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene or benzene.[4][5] Another method is the use of a chemical dehydrating agent, such as triethyl orthoformate.
Q5: How can the ketal protecting group be removed to regenerate the ketone?
A5: The ketal group can be removed by hydrolysis in the presence of an aqueous acid. Care must be taken to choose deprotection conditions that are compatible with the nitro group and other functional groups in the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the ketal | 1. Insufficiently acidic catalyst: The catalyst may not be strong enough to promote the reaction effectively. 2. Water not being effectively removed: The equilibrium is not being driven towards product formation.[8] 3. Steric hindrance: A bulky ketone or diol can slow down the reaction. | 1. Catalyst selection: Switch to a stronger acid catalyst like p-TSA or use a higher loading of the current catalyst. For sensitive substrates, a milder solid acid like Montmorillonite K-10 could be tried.[5][6] 2. Water removal: Ensure the Dean-Stark apparatus is functioning correctly. Alternatively, add a chemical dehydrating agent like triethyl orthoformate to the reaction mixture. 3. Reaction conditions: Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered diol if possible. |
| Formation of side products | 1. Side reactions involving the nitro group: Under strongly acidic conditions or high temperatures, the nitro group may undergo undesired reactions.[9] 2. Polymerization or decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Milder conditions: Use a milder acid catalyst (e.g., Montmorillonite K-10) or lower the reaction temperature.[6] Reduce the concentration of the acid catalyst. 2. Optimize reaction time: Monitor the reaction closely by TLC or GC to avoid prolonged reaction times that can lead to decomposition. |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Extraction optimization: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve the partitioning of the organic product into the organic layer. 2. Workup modification: If an emulsion forms, try adding more organic solvent or brine. Alternatively, filter the mixture through a pad of Celite. |
| Deprotection leads to undesired reactions | 1. Reduction of the nitro group: Some acidic deprotection conditions might be harsh enough to affect the nitro group, especially if certain reducing agents are present. 2. Decomposition of the molecule. | 1. Milder deprotection: Use milder acidic conditions (e.g., acetic acid in aqueous THF) or explore non-acidic deprotection methods if available. 2. Screening conditions: Perform small-scale trials with different acids and solvent systems to find the optimal deprotection conditions for your specific substrate. |
Experimental Protocols
Protocol 1: Ketalization of 3-Nitrobenzaldehyde with Ethylene Glycol using p-TSA
This protocol is adapted from a standard procedure for the protection of a nitro-substituted aromatic aldehyde and can be applied to nitro-aromatic ketones with adjustments to reaction time and temperature.[4]
Materials:
-
3-Nitrobenzaldehyde (or a nitro-aromatic ketone)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Benzene or Toluene
-
Neutral alumina
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the nitro-aromatic carbonyl compound (1 equivalent), ethylene glycol (1.05-1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents), and a suitable solvent (e.g., benzene or toluene).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of neutral alumina to remove the catalyst.
-
Wash the organic solution with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.
-
Purify the product by column chromatography or recrystallization if necessary.
Quantitative Data
The following table summarizes representative data for the ketalization of nitro-aromatic carbonyl compounds. Please note that yields can vary depending on the specific substrate, catalyst, and reaction conditions.
| Substrate | Diol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Ethylene Glycol | p-TSA | Benzene | 4 | ~100 | [4] |
| 2'-Nitroacetophenone | Ethylene Glycol | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| 3'-Nitroacetophenone | Ethylene Glycol | Not Specified | Not Specified | Not Specified | [3][11][12] | |
| 4'-Nitroacetophenone | Ethylene Glycol | Not Specified | Not Specified | Not Specified | [13] |
Visualizations
Experimental Workflow for Ketalization
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | 51226-13-2 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Montmorillonite K10 clay: an efficient catalyst for the one-pot stereoselective synthesis of beta-acetamido ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-methyl-2-(2-nitrophenyl)-1,3-dioxolane | CAS#:37456-50-1 | Chemsrc [chemsrc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-METHYL-2-(4-NITROPHENYL)-1,3-DIOXOLANE CAS#: [amp.chemicalbook.com]
Identifying and minimizing side reactions in dioxolane synthesis.
Welcome to the technical support center for dioxolane synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during the synthesis of dioxolanes, which are crucial protecting groups for carbonyls and diols in multi-step organic synthesis.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during dioxolane synthesis, with quantitative data to help you make informed decisions.
Problem 1: Low Yield of the Desired Dioxolane Product
Low yields are a frequent issue in dioxolane synthesis, often stemming from incomplete reaction or the prevalence of side reactions. The following table summarizes the impact of various catalysts on the yield of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | 1.0 | 4 | 85 | General textbook procedure |
| Montmorillonite K10 | 30 (wt%) | 2 | 95 | [1] |
| Amberlyst-15 | - | 5 | 88 | [1] |
| Sulfated Zirconia | 5.0 | 6 | 92 | - |
| HCl (0.1 mol%) | 0.1 | 0.5 | >95 (conversion) | - |
Troubleshooting Steps & Recommendations:
-
Incomplete Water Removal: The formation of dioxolane is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.[2]
-
Sub-optimal Catalyst: The choice and amount of acid catalyst are critical.
-
Recommendation: While traditional catalysts like p-TSA are effective, consider solid acid catalysts like Montmorillonite K10 or Amberlyst-15 for easier removal and potentially higher yields.[1] For acid-sensitive substrates, very low loadings of a strong acid like HCl (0.1 mol%) can be effective without the need for water removal.
-
-
Steric Hindrance: Bulky substituents on the carbonyl compound or the diol can hinder the reaction.[1]
-
Recommendation: Increase the reaction time or consider a more active catalyst. For sterically hindered ketones, using a dehydrating agent like trimethyl orthoformate in conjunction with the catalyst can improve yields.[1]
-
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of side products can complicate purification and reduce the overall yield of the desired dioxolane.
This side product is commonly observed when acetaldehyde is present as a reagent or an impurity.
Troubleshooting Steps & Recommendations:
-
Source of Acetaldehyde: Identify the source of acetaldehyde. It could be an impurity in the starting aldehyde/ketone or formed from the decomposition of ethylene glycol under harsh acidic conditions at high temperatures.[4]
-
Recommendation: Use high-purity starting materials. If ethylene glycol decomposition is suspected, consider using a milder catalyst or lowering the reaction temperature.
-
-
Purification:
-
Recommendation: 2-Methyl-1,3-dioxolane can often be separated from the desired product by fractional distillation due to its lower boiling point. For non-volatile products, column chromatography is effective.[1]
-
Under acidic conditions and at elevated temperatures, ethylene glycol can undergo self-condensation to form oligomers like diethylene glycol and triethylene glycol.[5]
Troubleshooting Steps & Recommendations:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor oligomerization.
-
Recommendation: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. Avoid unnecessarily high reaction temperatures.
-
-
Catalyst Concentration: Higher concentrations of strong acids can promote this side reaction.[6]
-
Recommendation: Use the minimum effective amount of catalyst.
-
If other alcohols are present in the reaction mixture (e.g., as impurities or solvents), they can compete with ethylene glycol, leading to the formation of mixed acetals or acyclic acetals.
Troubleshooting Steps & Recommendations:
-
Solvent and Reagent Purity: Ensure that the solvent and reagents are free from other alcohols.
-
Recommendation: Use anhydrous solvents and high-purity reagents. If using an alcohol as a solvent, be aware that it can participate in the reaction.
-
Experimental Protocols
This section provides detailed methodologies for key experiments in dioxolane synthesis.
Protocol 1: General Procedure for Dioxolane Synthesis using a Dean-Stark Apparatus
This protocol is suitable for the synthesis of a wide range of dioxolanes from aldehydes and ketones.[1]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Ethylene glycol (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (0.05 mmol)
-
Toluene (20 mL)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, ethylene glycol, and p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask.
-
Set up the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dioxolane.
-
Purify the crude product by distillation or column chromatography as required.
Protocol 2: High-Yield Synthesis of 2-Aryl-1,3-dioxolanes using Montmorillonite K10
This protocol is particularly effective for the synthesis of dioxolanes from aromatic aldehydes.[1]
Materials:
-
Salicylaldehyde (1.0 mmol, 0.122 g)
-
Ethylene glycol (2.0 mmol)
-
Montmorillonite K10 (300 mg)
-
Trimethyl orthoformate (1.0 mmol, 0.11 mL)
-
Sodium-dried toluene (20.0 mL)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus, combine salicylaldehyde, trimethyl orthoformate, Montmorillonite K10, and toluene.
-
Stir the mixture for 1 hour at room temperature.
-
Add the diol to the mixture.
-
Heat the mixture to reflux, with continuous removal of the methanol formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is my dioxolane synthesis not going to completion?
A1: The most common reason is the presence of water in the reaction mixture, which shifts the equilibrium back towards the starting materials. Ensure you are using an efficient method for water removal, such as a Dean-Stark apparatus or a chemical drying agent like trimethyl orthoformate. Also, check the activity of your acid catalyst.
Q2: I am observing an unexpected peak in my GC-MS that corresponds to a compound with a mass of 88.11 g/mol . What could it be?
A2: This mass corresponds to 2-methyl-1,3-dioxolane. This side product can form if acetaldehyde is present as an impurity in your starting materials or is generated in situ from the decomposition of ethylene glycol under harsh acidic conditions.
Q3: Can I use a solvent other than toluene for the azeotropic removal of water?
A3: Yes, other solvents that form an azeotrope with water, such as benzene or cyclohexane, can be used. The choice of solvent may depend on the boiling point of your product and the desired reaction temperature.
Q4: How can I minimize the formation of ethylene glycol oligomers?
A4: To minimize the self-condensation of ethylene glycol, avoid excessively high reaction temperatures and prolonged reaction times. Use the minimum effective concentration of a strong acid catalyst.
Q5: Is it possible to synthesize dioxolanes without removing water?
A5: Yes, under certain conditions. For example, using a very low loading (e.g., 0.1 mol%) of a strong acid like HCl can effectively catalyze the reaction at ambient temperature without the need for water removal, especially for reactive aldehydes.
Q6: My starting material is sensitive to strong acids. What are my options?
A6: You can use a milder, solid acid catalyst like Montmorillonite K10 or Amberlyst-15, which are also easier to remove from the reaction mixture. Alternatively, very low concentrations of a strong acid can be effective while minimizing degradation of sensitive substrates.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. kiche.or.kr [kiche.or.kr]
- 6. Effect of oligomers of ethylene glycol on thermotropic phase transition of dipalmitoylphosphatidylcholine multilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing unreacted starting material from the product mixture.
Welcome to the Technical support center for the purification of chemical reaction products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from their product mixtures.
Choosing the Right Purification Method
Q: How do I choose the best method to purify my reaction mixture?
A: The selection of a purification method depends on several factors related to your product and the impurities you need to remove. Consider the physical state of your product (solid or liquid), the scale of your reaction, and the physical properties of the components in the mixture, such as boiling point, solubility, and polarity.[1]
General Guidelines for Method Selection:
-
Crystallization: Ideal for purifying solid products on a multi-gram scale.[1]
-
Distillation: Suitable for purifying liquids (oils) with molecular weights under 350 amu on a multi-gram scale.[1] This method separates liquids based on differences in their boiling points.[2]
-
Chromatography: A versatile and safe method, especially when you expect less than a gram of product.[1] It is often used when other methods are not suitable.
-
Extraction: Used to separate components based on their different solubilities in two immiscible liquid phases.[3] It is a common first step in a reaction work-up.[4]
Below is a general workflow for selecting a purification method.
Caption: Decision tree for selecting a primary purification method.
Comparison of Common Purification Techniques
| Method | Principle of Separation | Best For | Key Advantages | Common Disadvantages |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[5] | Small-scale reactions (<1g), complex mixtures, or when other methods fail.[1] | High resolution, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive.[6] |
| Distillation | Differences in the boiling points of liquid components.[7] | Large-scale purification of liquids with significantly different boiling points (>70°C).[7] | Efficient for large quantities, relatively simple setup. | Not suitable for heat-sensitive compounds or mixtures with close boiling points.[8] |
| Extraction | Differential solubility of components in two immiscible liquids (e.g., aqueous and organic).[3] | Initial work-up to remove highly polar or water-soluble impurities.[4][9] | Fast, simple, and effective for initial cleanup. | Can lead to emulsions; requires immiscible solvents.[10] |
| Crystallization | Difference in solubility of a solid in a solvent at hot versus cold temperatures.[11] | Purification of solid compounds on a multi-gram scale.[1] | Can yield very pure material; cost-effective. | Product loss is unavoidable; finding a suitable solvent can be challenging.[11][12] |
Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture. The mixture is passed through a column packed with a stationary phase (like silica gel or alumina), and a mobile phase (solvent) is used to move the components through the column at different rates.[13]
Chromatography FAQs
Q: My compound is not stable on silica gel. What are my options? A: If your compound decomposes on silica gel, you can try using a less acidic stationary phase like alumina or florisil.[14] It is also possible to deactivate the silica gel to reduce its acidity.[14]
Q: How do I choose the right solvent system for my column? A: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC). Aim for a system that gives your desired product an Rf value between 0.3 and 0.4 and provides good separation from impurities.[14]
Q: My crude sample won't dissolve in the elution solvent. How can I load it onto the column? A: You can use a "dry loading" technique. Dissolve your sample in a different, volatile solvent, add a small amount of silica gel to the solution, and then evaporate the solvent. The resulting dry powder containing your sample adsorbed onto silica can then be carefully added to the top of your column.[13]
Troubleshooting Guide: Column Chromatography
Issue: My compound is not coming off the column.
-
Possible Cause: The compound may have decomposed on the column, or the solvent system is not polar enough.
-
Solution: First, confirm your compound's stability on silica.[14] If it is stable, you are likely using a solvent system that is not polar enough. Gradually increase the polarity of the mobile phase to elute your compound. If you still cannot detect it, try concentrating the collected fractions, as it may be too dilute to see on a TLC plate.[14]
Issue: The separation is poor, and my fractions are all mixed.
-
Possible Cause: The column may have been packed improperly, or the initial band of the sample was too wide.
-
Solution: Ensure the column is packed uniformly without any cracks or bubbles. When loading the sample, dissolve it in the absolute minimum amount of solvent to ensure a tight, concentrated band at the top of the column.[13]
Experimental Workflow & Protocol: Flash Column Chromatography
Caption: General workflow for flash column chromatography.
Detailed Protocol:
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with your chosen stationary phase (e.g., silica gel), either as a dry powder or as a slurry in the mobile phase. Tap the column gently to ensure even packing.[13]
-
Load the Sample: Dissolve your crude mixture in a minimal amount of solvent. Using a pipette, carefully add the solution to the top of the column. Alternatively, use the dry loading method described in the FAQs.[13]
-
Elute the Column: Add the mobile phase (eluting solvent) to the top of the column. Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[13]
-
Collect Fractions: Collect the liquid (eluate) that exits the bottom of the column in a series of labeled test tubes or flasks.[13]
-
Analyze Fractions: Spot a small amount from each fraction onto a TLC plate to determine which fractions contain your desired product.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to isolate the purified compound.[14]
Distillation
Distillation separates liquids based on differences in their boiling points. The liquid mixture is heated, the component with the lower boiling point vaporizes first, and the vapor is then cooled and condensed back into a liquid in a separate container.[2]
Distillation FAQs
Q: What is the difference between simple and fractional distillation? A: Simple distillation is used to separate liquids with boiling points that differ by at least 70°C or to separate a volatile liquid from a non-volatile solid.[7] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation through multiple condensation-vaporization cycles.[2]
Q: My compound has a very high boiling point (>150°C). Should I still use distillation? A: For compounds with boiling points above 150°C at atmospheric pressure, it is recommended to use vacuum distillation.[7] Lowering the pressure reduces the boiling point, which helps prevent decomposition of the compound at high temperatures.
Troubleshooting Guide: Distillation
Issue: The liquid is boiling, but the temperature on the thermometer is not rising.
-
Possible Cause: The thermometer bulb is positioned incorrectly.
-
Solution: Ensure the top of the thermometer bulb is level with the side arm of the three-way adapter leading to the condenser. This position accurately measures the temperature of the vapor that is distilling.[15][16]
Issue: No distillate is collecting in the receiving flask.
-
Possible Cause: There is a leak in the apparatus, or the condenser is not being cooled effectively.
-
Solution: Check all glass joints to ensure they are sealed tightly. Confirm that cooling water is flowing through the condenser, entering at the bottom inlet and exiting at the top outlet.[15][16]
Experimental Workflow & Protocol: Simple Distillation
Caption: Workflow for a simple distillation experiment.
Detailed Protocol:
-
Assemble the Apparatus: Clamp a round-bottom distilling flask over a heat source. Attach a three-way adapter with a thermometer. Connect a condenser to the side arm and a receiving flask at the end of the condenser.[17]
-
Prepare the Mixture: Fill the distilling flask no more than half-full with the liquid mixture to be purified. Add a few boiling chips to ensure smooth boiling.[15]
-
Begin Heating: Turn on the cooling water for the condenser. Gradually apply heat to the distilling flask.[15]
-
Collect the Distillate: As the liquid boils, vapor will rise, enter the condenser, and condense back to a liquid. Collect the purified liquid (distillate) in the receiving flask. Monitor the temperature; a stable boiling point indicates a pure substance is distilling.[2][16]
-
Stop the Distillation: Stop heating when the temperature changes dramatically or when only a small amount of liquid is left in the distilling flask (never distill to dryness). Allow the apparatus to cool completely before disassembly.[16]
Liquid-Liquid Extraction
Extraction is a technique used to separate a desired substance from a mixture by taking advantage of its solubility. Typically, an aqueous solution is mixed with an immiscible organic solvent, and the compound of interest will move into the solvent in which it is more soluble.[3]
Extraction FAQs
Q: Which layer is which? How do I know if the organic layer is on top or bottom? A: The layers separate based on density. The less dense solvent will be the top layer.[4] Chlorinated solvents like dichloromethane are denser than water and will form the bottom layer. Non-chlorinated solvents like diethyl ether or ethyl acetate are less dense than water and will be the top layer.[3]
Q: What is a "wash"? How is it different from an "extraction"? A: The terms are often used interchangeably, but technically, an "extraction" is used to move the desired product from one layer to another. A "wash" is used to remove impurities from the layer containing your product. For example, washing an organic layer with brine (saturated NaCl solution) helps to remove dissolved water.[4]
Troubleshooting Guide: Extraction
Issue: An emulsion has formed, and the layers won't separate.
-
Possible Cause: Vigorous shaking has created a stable suspension of one liquid within the other.
-
Solution: First, be patient and wait. Sometimes emulsions break on their own. You can try gently swirling the separatory funnel. Adding a small amount of brine (saturated NaCl solution) can also help break up an emulsion by increasing the ionic strength of the aqueous layer.
Issue: I can't find my product after the workup.
-
Possible Cause: The product may have been more soluble in the aqueous layer than anticipated, or it may be volatile.
-
Solution: Always keep both the organic and aqueous layers until you have confirmed the location of your product.[10] You can test a small sample of the aqueous layer by TLC. Also, check the solvent collected in the rotary evaporator trap, as volatile products can sometimes be lost during solvent removal.[10]
Experimental Workflow & Protocol: Liquid-Liquid Extraction
Caption: The basic steps of a liquid-liquid extraction.
Detailed Protocol:
-
Combine Liquids: Support a separatory funnel in a ring clamp. Close the stopcock and add your reaction mixture and the extraction solvent. The funnel should not be more than three-quarters full.[3]
-
Invert and Vent: Place the stopper on the funnel. Invert the funnel and immediately open the stopcock to release any pressure buildup. Do this several times.[18]
-
Shake: Close the stopcock and shake the funnel gently for about 20-30 seconds to allow the components to partition between the layers. Continue to vent periodically.[19]
-
Separate Layers: Place the funnel back in the ring clamp and remove the stopper. Allow the layers to fully separate.[3]
-
Drain Layers: Carefully open the stopcock to drain the bottom layer into a flask. Drain the top layer out through the top opening of the funnel to avoid re-contaminating it with any residual bottom layer in the stopcock.[19]
-
Repeat if Necessary: For a more efficient extraction, it is better to perform two or three extractions with smaller volumes of solvent rather than one extraction with a large volume.
-
Dry and Evaporate: The organic layer will contain some dissolved water. Dry it over an anhydrous salt like sodium sulfate (Na2SO4), then filter or decant the solvent, which can then be removed by evaporation.[18]
Crystallization
Crystallization is a technique used to purify solid compounds. An impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms pure crystals, while impurities remain dissolved in the solvent.[11]
Crystallization FAQs
Q: How do I choose a good crystallization solvent? A: A good solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[20] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The solvent's boiling point should also be below the melting point of your solid.[20]
Q: My compound won't crystallize. What should I do? A: If crystallization doesn't occur upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the solution.[21] This can create nucleation sites for crystal growth. Alternatively, you can add a "seed crystal" (a tiny crystal of your pure compound) to induce crystallization. If the solution is too dilute, you may need to boil off some solvent to increase the concentration.[21]
Troubleshooting Guide: Crystallization
Issue: My compound "oiled out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your solid, or the solution is cooling too quickly with a very high concentration of solute.[20]
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to make the solution more dilute, then allow it to cool more slowly. Insulating the flask can help promote slow cooling.[21]
Issue: The yield of my crystallization is very low.
-
Possible Cause: Too much solvent was used, or the solid was not cooled sufficiently.
-
Solution: Using the minimum amount of hot solvent is key to a good recovery.[11] If you suspect you've used too much, you can evaporate some of it and try cooling again. Also, ensure you cool the flask in an ice bath for 15-20 minutes after it has reached room temperature to maximize crystal formation.[20]
Experimental Workflow & Protocol: Crystallization
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. silicycle.com [silicycle.com]
- 7. How To [chem.rochester.edu]
- 8. static.pw.live [static.pw.live]
- 9. quora.com [quora.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Purification [chem.rochester.edu]
- 15. www.welcomehomevetsofnj.org - Organic Chemistry Distillation Lab [welcomehomevetsofnj.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. community.wvu.edu [community.wvu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Stability of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane to different reagents.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane when exposed to various chemical reagents.
Troubleshooting Guides
Issue 1: Unexpected Cleavage or Decomposition of the Dioxolane Ring
Symptoms:
-
Appearance of 3'-nitroacetophenone and ethylene glycol in your reaction mixture, confirmed by techniques such as NMR or LC-MS.
-
A significant decrease in the yield of the desired product containing the intact this compound moiety.
-
The reaction mixture becomes acidic over time.
Potential Causes:
-
Acidic Conditions: The 1,3-dioxolane ring is an acetal, which is highly sensitive to acid-catalyzed hydrolysis. The presence of even catalytic amounts of acid can lead to the cleavage of the ring, reverting to the parent ketone (3'-nitroacetophenone) and ethylene glycol.
-
Lewis Acids: Strong Lewis acids can also catalyze the cleavage of the dioxolane ring.
-
Strongly Oxidizing Acidic Reagents: Certain oxidizing agents in acidic media may lead to the cleavage of the acetal.
Solutions:
-
pH Control: Ensure your reaction and work-up conditions are neutral or basic. If acidic conditions are unavoidable, consider performing the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Reagent Selection: Avoid the use of strong Brønsted or Lewis acids if the integrity of the dioxolane ring is to be maintained.
-
Buffering: In aqueous solutions, use a suitable buffer to maintain a neutral or slightly basic pH.
Issue 2: Unwanted Reduction of the Nitro Group
Symptoms:
-
Formation of 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane as a byproduct, detectable by LC-MS or NMR spectroscopy.
-
A change in the color of the reaction mixture.
Potential Causes:
-
Presence of Reducing Agents: The nitro group is susceptible to reduction by various reagents.
Solutions:
-
Reagent Compatibility: Carefully select your reagents to avoid those that can reduce a nitro group if this transformation is not desired. Common reducing agents to be mindful of include catalytic hydrogenation (e.g., H₂, Pd/C), metal hydrides (e.g., NaBH₄, LiAlH₄), and dissolving metal reductions. It is worth noting that some milder reducing agents like sodium borohydride may be selective for other functional groups in the presence of a nitro group under specific conditions, but compatibility should always be verified.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
A1: this compound is generally unstable in acidic conditions. The 1,3-dioxolane functional group is an acetal, which serves as a protecting group for the ketone. This group is readily cleaved by acid-catalyzed hydrolysis to yield 3'-nitroacetophenone and ethylene glycol. The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used.
Q2: What is the stability of this compound in the presence of bases?
A2: This compound is generally stable in the presence of a wide range of bases and other nucleophiles. The dioxolane ring is not susceptible to cleavage under basic conditions.
Q3: Can the nitro group be reduced without affecting the 1,3-dioxolane ring?
A3: Yes, it is generally possible to selectively reduce the nitro group to an amine while keeping the 1,3-dioxolane ring intact. This can be achieved using specific reducing agents and reaction conditions that are not acidic. For instance, catalytic hydrogenation is a common method for nitro group reduction that is typically performed under neutral conditions.
Q4: How does this compound behave with oxidizing agents?
A4: The stability towards oxidizing agents is dependent on the specific reagent and the reaction conditions. While the dioxolane ring is relatively stable to some mild oxidizing agents, strong oxidizing agents, particularly under acidic conditions, may lead to cleavage.
Q5: Are there any specific storage recommendations for this compound?
A5: It is recommended to store this compound in a cool, dry place, away from acidic vapors and strong oxidizing agents. Inert atmosphere storage is not typically required but can be considered for long-term storage to prevent any potential degradation.
Stability Data Summary
The following table summarizes the qualitative stability of this compound to different classes of reagents based on the general chemical properties of 1,3-dioxolanes and nitroarenes.
| Reagent Class | Stability | Potential Reactions | Notes |
| Acidic Reagents | |||
| Dilute Aqueous Acids (e.g., HCl, H₂SO₄) | Unstable | Hydrolysis to 3'-nitroacetophenone and ethylene glycol. | Rate is pH and temperature-dependent. |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Unstable | Cleavage of the dioxolane ring. | |
| Basic Reagents | |||
| Aqueous Bases (e.g., NaOH, K₂CO₃) | Stable | No reaction with the dioxolane ring. | |
| Amines | Stable | No reaction with the dioxolane ring. | |
| Oxidizing Agents | |||
| Mild Oxidants (e.g., PCC, PDC) | Generally Stable | The dioxolane ring is expected to be stable. | Compatibility should be tested. |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | Potentially Unstable | May lead to cleavage, especially under acidic conditions. | |
| Reducing Agents | |||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro group is reactive | Reduction of the nitro group to an amine. | The dioxolane ring is stable. |
| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Nitro group is reactive | Reduction of the nitro group. | The dioxolane ring is stable. |
Experimental Protocols
Protocol 1: General Procedure for Testing Stability to Acidic Conditions (Hydrolysis)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 10 mg/mL).
-
Prepare aqueous acidic solutions of known pH (e.g., pH 1, 3, and 5) using HCl or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vial, add a specific volume of the acidic solution.
-
Initiate the reaction by adding a small aliquot of the stock solution of the compound to the acidic solution at a controlled temperature (e.g., 25 °C). The final concentration of the organic solvent should be kept low to ensure it does not significantly alter the pH.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃ solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted samples by a suitable analytical method such as HPLC, GC, or ¹H NMR to determine the percentage of the remaining this compound and the formation of the hydrolysis product, 3'-nitroacetophenone.
-
Protocol 2: General Procedure for Testing Stability to Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare aqueous basic solutions of known pH (e.g., pH 9, 11, and 13) using NaOH or a suitable buffer.
-
-
Reaction Setup and Monitoring:
-
Follow the same procedure as in Protocol 1, substituting the acidic solutions with the basic solutions.
-
-
Analysis:
-
Analyze the samples at various time points to monitor for any degradation of the starting material.
-
Visualizations
Caption: Experimental workflow for stability testing.
Troubleshooting low conversion rates in acetal protection reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in acetal protection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an acetal protection reaction?
Acetal protection is a method used in organic synthesis to reversibly mask a reactive carbonyl group (aldehyde or ketone) as a less reactive acetal. This allows for chemical transformations to be performed on other parts of a molecule without affecting the carbonyl group. The acetal is stable under neutral to strongly basic conditions and can be easily removed by acid-catalyzed hydrolysis to regenerate the original carbonyl.[1]
Q2: Why is my acetal protection reaction showing low conversion?
Low conversion in acetal protection reactions is often due to the reversible nature of the reaction. The formation of an acetal from a carbonyl compound and an alcohol produces water as a byproduct.[2] According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, thus lowering the yield of the desired acetal.
Q3: What are the most common strategies to improve the yield of an acetal protection reaction?
To drive the equilibrium towards the formation of the acetal, it is crucial to remove the water that is formed during the reaction. Common methods to achieve this include:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to continuously remove water from the reaction mixture.
-
Dehydrating agents: Employing chemical reagents that react with water, such as orthoesters (e.g., triethyl orthoformate) or molecular sieves.[3]
-
Using an excess of the alcohol: While this can help shift the equilibrium, it is often less effective than active water removal.
Q4: What is the difference between a cyclic and an acyclic acetal, and which one should I choose?
-
Acyclic acetals are formed from the reaction of a carbonyl compound with two equivalents of a simple alcohol (e.g., methanol or ethanol).
-
Cyclic acetals are formed from the reaction with a diol, such as ethylene glycol or propane-1,3-diol, resulting in a five or six-membered ring.
Cyclic acetals are generally more stable and their formation is entropically favored over their acyclic counterparts.[4] For most applications requiring a robust protecting group, a cyclic acetal is the preferred choice.
Q5: What type of catalyst is required for acetal formation?
Acetal formation is an acid-catalyzed reaction. Both Brønsted acids (e.g., p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄)) and Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf)) can be used to catalyze the reaction.[5][6] The choice of catalyst can depend on the substrate and the desired reaction conditions.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion in acetal protection reactions.
Issue 1: The reaction has stalled and is not proceeding to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient water removal | If using a Dean-Stark apparatus, ensure that the solvent is refluxing at a sufficient rate to carry water over into the trap. Check for any leaks in the system. If using molecular sieves, ensure they are properly activated and a sufficient quantity is used. |
| Inactive catalyst | The acid catalyst may have degraded. Use a fresh batch of the catalyst. For solid catalysts like acidic resins, ensure they have been properly stored and are not fouled. |
| Substrate reactivity | Sterically hindered ketones are generally less reactive than aldehydes. These substrates may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst. |
Issue 2: The starting material is being consumed, but the desired acetal is not the major product.
| Possible Cause | Troubleshooting Step |
| Formation of side products | Unwanted side reactions may be occurring. This can be due to a catalyst that is too strong or a reaction temperature that is too high. Consider using a milder catalyst or lowering the reaction temperature. |
| Deprotection during workup | Acetals are sensitive to aqueous acid. Ensure that the workup procedure is performed under neutral or basic conditions until the acetal is isolated. A mild basic wash (e.g., with saturated sodium bicarbonate solution) is often recommended. |
| Hemiacetal formation | The reaction may be stopping at the hemiacetal intermediate. This is more common when water is not effectively removed. Ensure rigorous exclusion of water. |
Data Presentation: Comparison of Catalysts for Acetalization
The following table summarizes the performance of various acid catalysts in the acetalization of benzaldehyde with ethylene glycol. Note that reaction conditions can influence yields, and this table serves as a general guide.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (TsOH) | 1 | Toluene | Reflux | 2 | ~95 | General knowledge |
| Zirconium tetrachloride (ZrCl₄) | 5 | Dichloromethane | Room Temp. | 0.5 | 98 | [6] |
| Bismuth Triflate (Bi(OTf)₃) | 0.1 | Neat | Room Temp. | 0.25 | 96 | [7] |
| Amberlyst-15 | 15 wt% | Neat | 60 | 1 | 92 | [8] |
| Hydrochloric Acid (HCl) | 0.1 | Methanol | Room Temp. | 0.5 | >99 | [9] |
Experimental Protocols
Protocol 1: Acetal Protection of Cyclohexanone using Ethylene Glycol and a Dean-Stark Trap
This protocol describes a typical procedure for the formation of a cyclic acetal using azeotropic removal of water.
Materials:
-
Cyclohexanone
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone, ethylene glycol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.01 eq).
-
Add a sufficient amount of toluene to dissolve the reagents.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acetal.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Acetal Protection using Trimethyl Orthoformate as a Dehydrating Agent
This protocol is an alternative to using a Dean-Stark trap and is particularly useful for smaller-scale reactions.
Materials:
-
Aldehyde or ketone
-
Methanol (as solvent)
-
Trimethyl orthoformate (1.2 equivalents)
-
Catalytic amount of an acid catalyst (e.g., TsOH or HCl)[9]
-
Triethylamine or saturated aqueous NaHCO₃ solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carbonyl compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. Reactions are often complete within 30 minutes to a few hours.[9]
-
Upon completion, quench the reaction by adding a small amount of triethylamine or by washing with saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
If a workup was performed, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Visualizations
Caption: Mechanism of acid-catalyzed acetal formation.
Caption: Troubleshooting workflow for low conversion rates.
Caption: The reversible nature of acetal formation.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane via Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane using recrystallization methods.
Troubleshooting Guide
Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound is a moderately polar compound. Consider the following steps:
-
Increase Solvent Polarity: Try a more polar solvent or a solvent mixture. For instance, if you are using a non-polar solvent like hexane, switch to a more polar option like ethanol, isopropanol, or acetone.
-
Use a Solvent Mixture: A combination of solvents can be effective. Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., acetone or ethanol), and then slowly add a hot "anti-solvent" (a solvent in which it is poorly soluble, like water or hexane) until the solution becomes slightly cloudy. Then, add a small amount of the first solvent to redissolve the precipitate and allow it to cool slowly.
-
Increase the Volume of Solvent: While it's crucial to use a minimal amount of solvent for good recovery, you may need to incrementally add more hot solvent to achieve dissolution.[1] Be aware that using an excessive amount will lead to a poor yield.[1][2]
Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[3] Here are some solutions:
-
Lower the Cooling Temperature: Try cooling the solution more slowly and to a lower temperature.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.
-
Add More Solvent: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[2][3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation instead of oiling.[3]
Q3: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue, often due to supersaturation or using too much solvent.[3] Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The small scratches on the glass can provide a surface for nucleation.[3][4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[3][4][5][6] This provides a template for crystal growth.
-
Reduce the Volume of Solvent: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]
-
Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Introduce a Nucleation Site: A speck of dust can sometimes initiate crystallization.
Q4: My final product has a low yield. What are the possible reasons?
A4: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: This is the most common cause, as a significant amount of the compound will remain dissolved in the mother liquor.[1][2][3]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.[1]
-
Incomplete crystallization: Ensure the solution has been allowed sufficient time to cool and for crystals to form completely.
Q5: The crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving the compound in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Also, be aware that activated charcoal can adsorb some of your product, potentially reducing the yield.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For this compound, good starting points for solvent screening would be alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or esters (e.g., ethyl acetate). A mixed solvent system, such as ethanol/water or acetone/hexane, may also be effective.
Q2: How do I perform a hot filtration correctly?
A2: Hot filtration is used to remove insoluble impurities from a hot, saturated solution. To prevent premature crystallization in the funnel:
-
Use a stemless or short-stemmed funnel.
-
Flute the filter paper to increase the surface area and speed of filtration.
-
Preheat the filtration apparatus (funnel and receiving flask) by placing it on top of the boiling solvent flask to allow the steam to heat it.
-
Pour the hot solution through the filter paper in portions.
Q3: What is the purpose of washing the crystals after collection?
A3: Washing the crystals with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize redissolving the purified crystals.[1]
Experimental Protocol: General Recrystallization Procedure
This is a general guideline. The choice of solvent and specific volumes will need to be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, bring the mixture to a boil using a hot plate, and continue adding small portions of hot solvent until the compound just dissolves.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and then proceed to hot filtration.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.[5] The process can be aided by placing the flask in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Quantitative Data Summary
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Hexane | Non-polar | 69 | Likely a poor solvent for dissolution, but may be useful as an anti-solvent. |
| Toluene | Non-polar | 111 | May be a suitable solvent, good for compounds with aromatic rings. |
| Ethyl Acetate | Intermediate | 77 | A good starting point for solvent screening. |
| Acetone | Polar Aprotic | 56 | Often a good solvent for a wide range of organic compounds. |
| Isopropanol | Polar Protic | 82 | A common and effective recrystallization solvent. |
| Ethanol | Polar Protic | 78 | Another common and effective recrystallization solvent. |
| Water | Very Polar | 100 | The compound is likely insoluble in water, making it a good anti-solvent. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 5. LabXchange [labxchange.org]
- 6. scispace.com [scispace.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Recrystallization [sites.pitt.edu]
Impact of water removal on 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane equilibrium.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. The formation of this dioxolane, a ketal, is an equilibrium-controlled reaction where the removal of water is critical for achieving high yields.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle behind the synthesis of this compound?
The synthesis of this compound from 3'-nitroacetophenone and ethylene glycol is a reversible acid-catalyzed ketalization reaction. The reaction is governed by Le Chatelier's principle, which states that the equilibrium will shift to favor the products if a product is removed from the reaction mixture. In this case, water is a byproduct, and its continuous removal drives the reaction towards the formation of the desired dioxolane.[1][2]
Q2: Why is water removal so crucial for this reaction?
The formation of the dioxolane is a reversible process. In the presence of the acid catalyst, the product can be hydrolyzed back to the starting materials (3'-nitroacetophenone and ethylene glycol) by the water generated during the reaction.[3] To achieve a high yield of the desired product, water must be continuously removed from the reaction mixture to shift the equilibrium towards the product side.[1][3] A common method for this is azeotropic distillation using a Dean-Stark apparatus.
Q3: What is a Dean-Stark apparatus and how does it work in this synthesis?
A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[4] In this synthesis, a solvent that forms an azeotrope with water (e.g., toluene or benzene) is used. The azeotrope boils at a lower temperature than any of the individual components. As the mixture is heated, the water-solvent azeotrope vaporizes and then condenses in the condenser of the Dean-Stark trap. The condensed liquid collects in the graduated tube of the trap, where the water, being denser than the solvent, separates and settles at the bottom. The solvent overflows and returns to the reaction flask, allowing for the continuous removal of water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inefficient water removal: The equilibrium is not being effectively shifted towards the product. 2. Inactive catalyst: The acid catalyst may be old, impure, or used in an insufficient amount. 3. Insufficient reaction time or temperature: The reaction may not have reached equilibrium. | 1. Ensure the Dean-Stark apparatus is set up correctly and that the azeotropic solvent is refluxing properly to remove water. For a related synthesis of 2-(3-nitrophenyl)-1,3-dioxolane, continuous removal of water via a Dean-Stark trap resulted in a 100% yield.[5] 2. Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid. Ensure the correct molar ratio of the catalyst is used. 3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Ensure the reaction is maintained at the appropriate reflux temperature. |
| Presence of starting materials in the final product | 1. Incomplete reaction: The reaction has not gone to completion. 2. Product hydrolysis during workup: The acidic conditions of the reaction may not have been properly neutralized, leading to hydrolysis of the product back to the starting materials upon addition of aqueous solutions. | 1. Extend the reaction time and continue to monitor for the disappearance of starting materials. Ensure efficient water removal is ongoing. 2. After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous workup. |
| Formation of side products | 1. Self-condensation of 3'-nitroacetophenone: Under acidic conditions, the ketone can potentially undergo self-condensation reactions. 2. Polymerization of ethylene glycol: Strong acidic conditions and high temperatures can sometimes lead to the polymerization of ethylene glycol. | 1. Maintain the recommended reaction temperature and use the appropriate amount of acid catalyst. 2. Use a moderate reaction temperature and avoid excessively strong acids. |
| Difficulty in isolating the product | Emulsion formation during aqueous workup: The presence of both organic and aqueous phases with potential surfactants can lead to the formation of a stable emulsion. | Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of Celite. |
Data Presentation
Table 1: Impact of Water Removal on the Yield of Dioxolane Synthesis
| Reaction Condition | Product | Reported Yield | Reference |
| With continuous water removal (Dean-Stark trap) | 2-(3-nitrophenyl)-1,3-dioxolane | 100% | [5] |
| Without water removal | This compound | Significantly lower yield expected due to equilibrium limitations. | General principle of acetal formation[1][3] |
Table 2: 1H NMR Spectroscopic Data for Reaction Monitoring (in CDCl3)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3'-Nitroacetophenone | 8.77, 8.42, 8.30, 7.71 | m | Aromatic-H |
| 2.70 | s | -CH3 | |
| Ethylene Glycol | ~3.7 | s | -CH2- |
| 2-(3-nitrophenyl)-1,3-dioxolane | 8.36, 8.23, 7.81, 7.57 | m | Aromatic-H |
| 5.90 | s | O-CH-O | |
| 4.11 | m | -OCH2CH2O- |
Note: The 1H NMR data for this compound is expected to be similar to its non-methylated analog, with the addition of a singlet for the methyl group, and the disappearance of the O-CH-O proton signal.
Experimental Protocols
Protocol 1: Synthesis of this compound with Water Removal
This protocol is adapted from the synthesis of the closely related compound, 2-(3-nitrophenyl)-1,3-dioxolane, which achieved a 100% yield.[5]
Materials:
-
3'-Nitroacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or benzene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 3'-nitroacetophenone, a slight molar excess of ethylene glycol (e.g., 1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Add a sufficient amount of toluene to the flask to allow for efficient stirring and reflux.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed. For a similar reaction, this took approximately 4 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography if necessary.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp for visualization
Procedure:
-
Prepare a TLC plate by drawing a baseline with a pencil.
-
Spot a small amount of the starting material (3'-nitroacetophenone) on the baseline as a reference.
-
At regular intervals during the reaction, take a small aliquot of the reaction mixture using a capillary tube and spot it on the baseline.
-
Develop the TLC plate in a chamber containing the chosen eluent.
-
After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The product is expected to be less polar than the starting ketone.
Mandatory Visualizations
Caption: Reaction equilibrium for the formation of this compound.
Caption: Experimental workflow for the synthesis with water removal.
Caption: Troubleshooting logic for low yield and incomplete reaction.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
Validation & Comparative
1H NMR Analysis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. Due to the limited availability of public experimental spectra for this specific compound and its isomers, this guide presents a comparative analysis based on the known spectrum of a close structural analog, 2-(3-nitrophenyl)-1,3-dioxolane, and provides predicted data for the target compound and its positional isomers. This approach allows for a detailed examination of the expected spectral features and serves as a valuable reference for researchers working with these molecules.
Comparative 1H NMR Data
The following table summarizes the experimental 1H NMR data for 2-(3-nitrophenyl)-1,3-dioxolane and the predicted 1H NMR data for this compound and its ortho and para isomers. The predicted values are based on established principles of NMR spectroscopy, considering the electronic effects of the nitro group and the shielding/deshielding effects of the methyl group.
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Dioxolane Protons (δ, ppm, multiplicity) | Methyl Protons (δ, ppm, multiplicity) |
| 2-(3-nitrophenyl)-1,3-dioxolane [1] | 8.36 (t, J=1.8, 1H, H-2'), 8.23 (ddd, J=8.2, 2.3, 1.0, 1H, H-4'), 7.81 (ddd, J=7.8, 1.8, 1.0, 1H, H-6'), 7.57 (t, J=8.0, 1H, H-5') | 5.90 (s, 1H, H-2), 4.18-4.05 (m, 4H, H-4, H-5) | - |
| This compound (Predicted) | ~8.30 (t, J=2.0, 1H, H-2'), ~8.15 (ddd, J=8.2, 2.3, 1.1, 1H, H-4'), ~7.75 (m, 1H, H-6'), ~7.55 (t, J=8.0, 1H, H-5') | ~4.10 (m, 4H, H-4, H-5) | ~1.70 (s, 3H) |
| 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane (Predicted) | ~7.85 (dd, J=8.1, 1.4, 1H, H-3'), ~7.65 (td, J=7.6, 1.4, 1H, H-4'), ~7.50 (td, J=8.1, 1.5, 1H, H-5'), ~7.90 (dd, J=8.1, 1.5, 1H, H-6') | ~4.05 (m, 4H, H-4, H-5) | ~1.75 (s, 3H) |
| 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane (Predicted) | ~8.25 (d, J=8.8, 2H, H-3', H-5'), ~7.70 (d, J=8.8, 2H, H-2', H-6') | ~4.15 (m, 4H, H-4, H-5) | ~1.65 (s, 3H) |
Experimental Protocol
A standard protocol for acquiring high-resolution 1H NMR spectra for compounds similar to this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The 1H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used to acquire the free induction decay (FID).
-
Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
3. Data Processing:
-
The acquired FID is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative ratios of the different types of protons.
-
The splitting patterns and coupling constants (J) are analyzed to determine the connectivity of the protons.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the chemical structure of the compounds and a conceptual workflow for NMR analysis.
Caption: Predicted 1H NMR signals for this compound.
Caption: General workflow for 1H NMR analysis.
References
A Comparative Analysis of the 13C NMR Spectrum of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
This guide provides a detailed interpretation of the 13C NMR spectrum of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a compound of interest in synthetic chemistry and drug development. For a comprehensive understanding, its spectral data is compared with structurally related analogues. This analysis is supported by established experimental protocols for 13C NMR spectroscopy.
Data Presentation: A Comparative Table of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data of its precursors and related compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | Quaternary Carbon (C-O) | ~108-112 |
| Aromatic C-NO2 | ~148 | |
| Aromatic C-H ortho to NO2 | ~122, ~135 | |
| Aromatic C-H meta to NO2 | ~129 | |
| Aromatic C-H para to NO2 | ~124 | |
| Aromatic C attached to dioxolane | ~140-145 | |
| Dioxolane CH2 | ~65 | |
| Methyl CH3 | ~25-28 | |
| 3-Nitroacetophenone | Carbonyl C=O | 196.6 |
| Aromatic C-NO2 | 148.5 | |
| Aromatic C-H | 134.9, 129.9, 126.4, 123.0 | |
| Aromatic C attached to acetyl | 138.7 | |
| Methyl CH3 | 26.5 | |
| Acetophenone | Carbonyl C=O | 198.1[1] |
| Aromatic C-H | 137.1, 133.0, 128.5, 128.2[1] | |
| Methyl CH3 | 26.5[1] | |
| Ethylene Glycol | CH2 | ~63 |
| 2-Methyl-2-phenyl-1,3-dioxolane | Quaternary Carbon (C-O) | ~109 |
| Aromatic C-H | ~125-128 | |
| Aromatic C attached to dioxolane | ~143 | |
| Dioxolane CH2 | ~65 | |
| Methyl CH3 | ~27 |
Note: The chemical shifts for this compound are predicted based on the analysis of its structural components and comparison with the provided reference compounds.
Experimental Protocols
The following is a standard protocol for acquiring a 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of, for example, 125 MHz for 13C nuclei.[1]
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is performed.
-
Key parameters include:
-
Pulse angle (e.g., 30-45°)
-
Relaxation delay (e.g., 2-5 seconds)
-
Acquisition time (e.g., 1-2 seconds)
-
Number of scans (dependent on sample concentration, typically several hundred to thousands)
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Visualization of Signal Relationships
The following diagram illustrates the logical connectivity and expected regions of the carbon signals in the 13C NMR spectrum of this compound.
Caption: Predicted 13C NMR signal assignments for the title compound.
References
Alternative methods for the protection of ketones in the presence of a nitro group.
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of carbonyl functionalities is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules and active pharmaceutical ingredients. When a ketone must be shielded from reaction conditions while a sensitive functional group, such as a nitro group, is present, the choice of protecting group becomes critical. This guide provides a comparative analysis of common methods for the protection of ketones in the presence of a nitro moiety, focusing on acetal and dithiane formation. The information presented is supported by experimental data to aid in the selection of the most appropriate strategy for your synthetic needs.
Comparison of Ketone Protecting Groups
The selection of a suitable protecting group is contingent on its stability to the reaction conditions under which other functional groups must be manipulated and the ease and efficiency of its subsequent removal. For ketones in the presence of a nitro group, two common and effective strategies involve the formation of cyclic acetals (dioxolanes) and cyclic dithioacetals (dithianes).
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Reaction Time (Protection) | Reaction Time (Deprotection) | Ref. |
| Ethylene Ketal | 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane | 4-Nitroacetophenone, Ethylene glycol, p-TsOH, Toluene, Reflux | Aqueous HCl, Reflux | ~90% (estimated) | High | Several hours | 2-3 hours | [1] |
| 1,3-Dithiane | 2-methyl-2-(4-nitrophenyl)-1,3-dithiane | 4-Nitroacetophenone, 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | Hg(NO₃)₂·3H₂O, Grinding | High (by analogy) | 95% | 4 hours | 1-4 minutes | [2] |
Table 1. Comparison of Ethylene Ketal and 1,3-Dithiane as Protecting Groups for 4-Nitroacetophenone. Yields and reaction times are based on reported procedures for similar substrates or specific examples where available.
Experimental Protocols
Detailed experimental procedures for the protection of 4-nitroacetophenone as an ethylene ketal and a 1,3-dithiane, along with their respective deprotection methods, are provided below.
Ethylene Ketal Protection and Deprotection
Acetals, such as ethylene ketals, are widely used protecting groups for ketones due to their stability under basic and nucleophilic conditions, which are often employed in reactions involving nitro compounds.
a) Protection of 4-Nitroacetophenone as an Ethylene Ketal
This procedure is adapted from standard ketalization methods.[1]
Reaction:
Procedure:
-
A mixture of 4-nitroacetophenone (1.65 g, 10 mmol), ethylene glycol (1.24 g, 20 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in 50 mL of toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane.
b) Deprotection of 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane
This procedure is a standard acidic hydrolysis of a ketal.[3]
Reaction:
Procedure:
-
The ketal (2.09 g, 10 mmol) is dissolved in a mixture of acetone (30 mL) and 1 M aqueous hydrochloric acid (10 mL).
-
The mixture is heated to reflux for 2-3 hours, with the progress of the reaction monitored by TLC.
-
After cooling to room temperature, the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-nitroacetophenone.
1,3-Dithiane Protection and Deprotection
Dithianes are robust protecting groups, stable to both acidic and basic conditions, making them a versatile option.
a) Protection of 4-Nitroacetophenone as a 1,3-Dithiane
This procedure is analogous to the protection of 4-nitrobenzaldehyde.[2]
Reaction:
Procedure:
-
To a stirred solution of 4-nitroacetophenone (1.65 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added boron trifluoride etherate (1.42 g, 10 mmol).
-
1,3-Propanedithiol (1.20 g, 11 mmol) is then added dropwise over 15 minutes.
-
The mixture is stirred at room temperature for 4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction is carefully neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product, which can be purified by chromatography.
b) Deprotection of 2-methyl-2-(4-nitrophenyl)-1,3-dithiane
This procedure utilizes a mild, solid-state deprotection method.[2]
Reaction:
Caption: Comparison of a protection/deprotection strategy versus a direct chemoselective reaction.
Conclusion
Both ethylene ketals and 1,3-dithianes are effective for the protection of ketones in the presence of a nitro group. The choice between them may depend on the specific downstream reaction conditions and the desired deprotection method. Dithianes offer robustness to a wider range of conditions, while acetals are readily cleaved under acidic conditions. However, chemists should also consider the possibility of avoiding protection altogether by employing a chemoselective reaction, such as the selective reduction of the nitro group, which can lead to a more efficient and atom-economical synthesis.
References
Comparative stability of ortho-, meta-, and para-nitrophenyl dioxolanes.
A Comparative Guide to the Stability of Ortho-, Meta-, and Para-Nitrophenyl Dioxolanes
Comparative Stability: A Theoretical Overview
The stability of nitrophenyl dioxolanes is primarily dictated by their susceptibility to acid-catalyzed hydrolysis, which is the principal pathway of degradation under physiological or formulation conditions. The mechanism of acid-catalyzed acetal hydrolysis proceeds through a protonation step followed by the formation of a resonance-stabilized carbocation intermediate, which is the rate-determining step. The electronic nature of the substituent on the phenyl ring significantly influences the stability of this carbocation and, consequently, the rate of hydrolysis.
The nitro group (—NO₂) is a potent electron-withdrawing group. Its effect on the stability of the carbocation intermediate, and thus on the rate of hydrolysis, is dependent on its position on the aromatic ring:
-
Ortho- and Para-Nitrophenyl Dioxolanes: In the ortho and para positions, the nitro group exerts a strong electron-withdrawing effect through both resonance and induction. This destabilizes the positively charged carbocation intermediate formed during hydrolysis, thereby increasing the activation energy of the reaction and slowing down the rate of hydrolysis. Consequently, the ortho and para isomers are expected to be significantly more stable towards acid-catalyzed hydrolysis compared to the unsubstituted phenyl dioxolane.
-
Meta-Nitrophenyl Dioxolane: When the nitro group is in the meta position, its electron-withdrawing effect is primarily inductive, as resonance delocalization to the benzylic carbon is not possible. While still destabilizing to the carbocation intermediate, the inductive effect is generally weaker than the combined resonance and inductive effects of the ortho and para isomers. Therefore, the meta isomer is expected to be less stable than the ortho and para isomers.
Based on these electronic effects, the predicted order of stability towards acid-catalyzed hydrolysis is:
Para-Nitrophenyl Dioxolane ≈ Ortho-Nitrophenyl Dioxolane > Meta-Nitrophenyl Dioxolane
Data Presentation
While specific experimental values for the hydrolysis rate constants and thermal decomposition of all three isomers under identical conditions were not found in the surveyed literature, the following table provides a qualitative comparison based on established chemical principles. Researchers can use the provided experimental protocol to populate this table with quantitative data.
| Isomer | Predicted Relative Stability to Hydrolysis | Predicted Relative Thermal Stability |
| Ortho-Nitrophenyl Dioxolane | High | Data not available |
| Meta-Nitrophenyl Dioxolane | Low | Data not available |
| Para-Nitrophenyl Dioxolane | High | Data not available |
Experimental Protocols
Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
This protocol describes a method to determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of nitrophenyl dioxolanes by monitoring the formation of the corresponding nitrophenol product, which absorbs strongly in the visible region upon deprotonation.
Materials:
-
Ortho-, meta-, and para-nitrophenyl dioxolane
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 1 M)
-
Buffer solutions of desired pH
-
Acetonitrile or other suitable organic co-solvent
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each nitrophenyl dioxolane isomer (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
-
Prepare a series of acidic buffer solutions of known pH.
-
-
Determination of λmax of Nitrophenols:
-
For each corresponding nitrophenol (ortho, meta, and para), prepare a dilute solution in the chosen reaction buffer and add a small amount of NaOH to ensure complete deprotonation to the colored phenolate ion.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for each nitrophenolate.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the predetermined λmax for the specific isomer being tested and equilibrate the cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volume of the acidic buffer solution.
-
To initiate the reaction, inject a small, known volume of the nitrophenyl dioxolane stock solution into the cuvette, rapidly mix, and start recording the absorbance at timed intervals. The final concentration of the dioxolane should be in a range that gives a final absorbance within the linear range of the spectrophotometer.
-
Continue recording the absorbance until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t, and A∞ is the final absorbance. The slope of this plot will be -kobs.
-
Repeat the experiment at different acid concentrations to determine the second-order rate constant.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of nitrophenyl dioxolane.
Caption: Experimental workflow for kinetic analysis.
A Comparative Guide to the Efficacy of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane versus Acyclic Ketals as pH-Sensitive Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the cyclic ketal, 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, against a representative acyclic ketal, 2,2-dimethoxypropane. The central focus of this comparison is their application as pH-sensitive linkers, a critical component in the design of advanced drug delivery systems that target the acidic microenvironments of tumors or endosomes. Efficacy is primarily defined by the rate of acid-catalyzed hydrolysis, which dictates the kinetics of drug release.
Introduction
Ketals, both cyclic and acyclic, are valued in drug delivery for their stability at physiological pH (7.4) and their susceptibility to hydrolysis in acidic conditions. This property allows for the encapsulation and protection of therapeutic agents until they reach the desired site of action, where the lower pH triggers their release. The structure of the ketal has a profound impact on its hydrolysis rate and, consequently, its effectiveness as a pH-sensitive linker.
This compound is a cyclic ketal derived from 3-nitroacetophenone and ethylene glycol. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to significantly influence its stability. Acyclic ketals, such as 2,2-dimethoxypropane, are generally considered to be more rapidly hydrolyzed than their cyclic counterparts. This guide will delve into the structural and electronic factors governing their respective hydrolysis rates, supported by experimental data for analogous compounds.
Data Presentation: Comparative Hydrolysis Data
Table 1: Hydrolysis Half-lives (t½) of Various Ketals at pH 5
| Ketal/Acetal | Structure | Half-life (t½) at pH 5 | Reference |
| Acetone Dimethyl Ketal (Acyclic) | CH₃C(OCH₃)₂CH₃ | Fast (estimated in minutes to a few hours) | General knowledge, inferred from relative stability |
| Cyclopentanone Ketal (Cyclic) | C₅H₈O₂ | ~2 times slower than acetone analog | [1] |
| Cyclohexanone Ketal (Cyclic) | C₆H₁₀O₂ | ~7 times slower than acetone analog | [1][2] |
| Benzaldehyde Acetal with p-methoxy group | CH₃OC₆H₄CH(OCH₂CH₂O) | ~70.4 hours | [2] |
| This compound (Cyclic) | O₂NC₆H₄C(CH₃)(OCH₂CH₂O) | Slow (estimated to be significantly longer than benzaldehyde acetal due to the electron-withdrawing nitro group) | Inference based on electronic effects [3][4] |
Note: The hydrolysis rate of this compound is predicted to be slow due to the destabilizing effect of the electron-withdrawing nitro group on the carbocation intermediate formed during hydrolysis.[3][4]
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of dioxolanes involves the acid-catalyzed reaction of a ketone with a diol.[5]
Materials:
-
3'-Nitroacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of 3'-nitroacetophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed.
-
Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Determination of Ketal Hydrolysis Rate by ¹H NMR Spectroscopy
The rate of hydrolysis can be monitored in real-time using ¹H NMR spectroscopy by following the disappearance of a signal corresponding to the ketal and the appearance of a signal from the resulting ketone.[1][6][7]
Materials:
-
Ketal compound (e.g., this compound or 2,2-dimethoxypropane)
-
Deuterated solvent (e.g., CD₃CN)
-
Buffer solution of desired pH in D₂O (e.g., phosphate buffer at pH 5)
-
NMR spectrometer and tubes
Procedure:
-
A stock solution of the ketal is prepared in a deuterated organic solvent like acetonitrile-d3.
-
A buffered solution at the desired pH is prepared in D₂O.
-
In an NMR tube, the ketal stock solution is mixed with the D₂O buffer to initiate hydrolysis.
-
¹H NMR spectra are acquired at regular time intervals.
-
The percentage of hydrolysis is calculated by integrating the signals corresponding to the starting ketal and the product ketone. For this compound, the methyl signal of the ketal and the methyl signal of the resulting 3'-nitroacetophenone would be monitored. For 2,2-dimethoxypropane, the methoxy signal of the ketal and the methyl signal of acetone would be monitored.
-
The natural logarithm of the percentage of remaining ketal is plotted against time. The slope of this plot gives the pseudo-first-order rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.[2]
In Vitro Drug Release Study Using Dialysis Method
This method is commonly used to assess the release of a drug from nanoparticles or other drug delivery systems.[8][9][10][11]
Materials:
-
Drug-loaded nanoparticles containing the pH-sensitive ketal linker.
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Release media at different pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.0).
-
Stirring apparatus.
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The dialysis bag is sealed and immersed in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug release is plotted against time to obtain the release profile.
Mandatory Visualization
Caption: Acid-catalyzed hydrolysis mechanism of a ketal.
Caption: Experimental workflow for synthesis and evaluation.
Discussion and Conclusion
The efficacy of a ketal as a pH-sensitive linker is a balance between stability at physiological pH and a rapid hydrolysis rate at the target acidic pH.
-
Acyclic Ketals (e.g., 2,2-dimethoxypropane): These ketals are known to hydrolyze relatively quickly in acidic conditions. This rapid cleavage can be advantageous for applications requiring a fast burst release of the drug upon reaching the target site. However, their higher reactivity might also lead to premature drug leakage during circulation if the drug delivery system is not sufficiently robust.
-
This compound (Cyclic Ketal): Cyclic ketals are generally more stable towards hydrolysis than their acyclic counterparts due to ring strain factors.[2] Furthermore, the presence of a strong electron-withdrawing nitro group at the meta position of the phenyl ring in this compound is expected to significantly destabilize the carbocation intermediate formed during the rate-determining step of hydrolysis.[3][4] This electronic effect will further slow down the hydrolysis rate compared to an unsubstituted or electron-donating group substituted phenyl dioxolane. This enhanced stability makes it a promising candidate for applications requiring very stable linkers that can ensure minimal drug release during circulation and a more controlled and sustained release profile at the target site.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of starting material and final dioxolane product.
An objective comparison of the spectroscopic characteristics of a starting ketone and its corresponding dioxolane product, supported by experimental data and detailed protocols.
This guide provides a comprehensive spectroscopic analysis of the transformation of a ketone to a dioxolane, a common protecting group strategy in organic synthesis. By examining the changes in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively monitor the progress of this reaction and confirm the structure of the final product. The following sections detail the experimental protocol for a representative reaction and present a comparative analysis of the spectroscopic data.
From Acetone to 2,2-Dimethyl-1,3-dioxolane: A Spectroscopic Journey
The formation of a dioxolane from a ketone involves the reaction of the carbonyl group with a 1,2-diol, typically in the presence of an acid catalyst. This reaction results in the formation of a five-membered cyclic ketal, which is stable under neutral and basic conditions. For the purpose of this guide, we will focus on the reaction of acetone with ethylene glycol to form 2,2-dimethyl-1,3-dioxolane.
Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxolane
Materials:
-
Acetone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure: A mixture of acetone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield 2,2-dimethyl-1,3-dioxolane as a colorless liquid.
Spectroscopic Analysis: Samples of the starting material (acetone) and the purified final product (2,2-dimethyl-1,3-dioxolane) are subjected to analysis by IR spectroscopy, ¹H NMR spectroscopy, ¹³C NMR spectroscopy, and mass spectrometry.
Spectroscopic Data at a Glance: Acetone vs. 2,2-Dimethyl-1,3-dioxolane
The following tables summarize the key spectroscopic differences between the starting ketone, acetone, and the final dioxolane product.
Table 1: Infrared (IR) Spectroscopy
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| Acetone | ~1715 (strong, sharp) | C=O (carbonyl) stretch |
| 2,2-Dimethyl-1,3-dioxolane | ~1200-1000 (strong) | C-O (acetal) stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Acetone | ~2.17 | singlet | 6H | -CH₃ |
| 2,2-Dimethyl-1,3-dioxolane | ~1.41 | singlet | 6H | -C(CH₃)₂ |
| ~3.96 | singlet | 4H | -OCH₂CH₂O- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Acetone | ~206.7 | C=O (carbonyl) |
| ~30.9 | -CH₃ | |
| 2,2-Dimethyl-1,3-dioxolane | ~108.8 | O-C-O (ketal carbon) |
| ~64.6 | -OCH₂CH₂O- | |
| ~26.8 | -C(CH₃)₂ |
Table 4: Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Acetone | 58 | 43 [M-CH₃]⁺ (base peak) |
| 2,2-Dimethyl-1,3-dioxolane | 102 | 87 [M-CH₃]⁺ (base peak) |
Visualizing the Workflow
The logical progression from starting materials to the final product and its characterization is outlined in the following diagram.
Caption: Workflow for the synthesis and spectroscopic comparison.
Discussion of Spectroscopic Changes
The conversion of acetone to 2,2-dimethyl-1,3-dioxolane is accompanied by distinct and predictable changes in their respective spectra, providing clear evidence for the transformation.
IR Spectroscopy: The most telling change in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretch of acetone around 1715 cm⁻¹ and the appearance of strong C-O stretching bands in the 1200-1000 cm⁻¹ region for the dioxolane product.[1] This signifies the conversion of the carbonyl functional group into an acetal.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the singlet corresponding to the six equivalent methyl protons of acetone at approximately 2.17 ppm is replaced by two new signals in the product.[2][3] A singlet at around 1.41 ppm represents the six protons of the two methyl groups attached to the former carbonyl carbon, and a singlet at about 3.96 ppm corresponds to the four protons of the ethylene glycol moiety. The upfield shift of the methyl proton signal is indicative of the change in the electronic environment from a carbonyl to a ketal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides compelling evidence of the reaction. The characteristic downfield signal of the carbonyl carbon in acetone at roughly 206.7 ppm vanishes completely.[4] In its place, a new signal appears around 108.8 ppm, which is characteristic of the ketal carbon (O-C-O). Additionally, a new signal for the ethylene glycol carbons is observed at approximately 64.6 ppm, and the methyl carbon signal shifts slightly upfield to around 26.8 ppm.[5][6]
Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak at m/z 102, consistent with the molecular weight of 2,2-dimethyl-1,3-dioxolane.[7][8] This is a significant increase from the molecular ion of acetone at m/z 58.[9][10] The fragmentation patterns also differ, with the base peak for the dioxolane typically being the loss of a methyl group (m/z 87), whereas for acetone, the base peak is the acylium ion (m/z 43).[7][9]
References
- 1. Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 13C NMR spectrum [chemicalbook.com]
- 7. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) MS spectrum [chemicalbook.com]
- 8. 1,3-Dioxolane, 2,2-dimethyl- [webbook.nist.gov]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against alternative analytical methods for the structural validation of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate the performance of each technique.
Structural Elucidation via 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the intricate connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR provides a detailed structural map. For this compound, a combination of COSY, HSQC, and HMBC experiments can definitively confirm its constitution.
Predicted 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the target molecule. These predictions are based on established chemical shift values for analogous structures and functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | - | ~148.0 |
| 2' | ~8.40 (s) | ~122.0 |
| 3' | - | ~149.0 |
| 4' | ~8.20 (d) | ~124.0 |
| 5' | ~7.60 (t) | ~130.0 |
| 6' | ~7.80 (d) | ~135.0 |
| 2 | - | ~108.0 |
| 4/5 | ~4.10 (m) | ~65.0 |
| 6 (CH₃) | ~1.70 (s) | ~25.0 |
Table 2: Key Predicted 2D NMR Correlations
| Experiment | From (¹H) | To (¹H or ¹³C) | Correlation Type |
| COSY | H-4' (8.20 ppm) | H-5' (7.60 ppm) | ³J (vicinal) |
| H-5' (7.60 ppm) | H-4' (8.20 ppm), H-6' (7.80 ppm) | ³J (vicinal) | |
| H-6' (7.80 ppm) | H-5' (7.60 ppm) | ³J (vicinal) | |
| H-4/5 (4.10 ppm) | H-4/5 (4.10 ppm) | ²J (geminal) & ³J (vicinal) | |
| HSQC | H-2' (8.40 ppm) | C-2' (122.0 ppm) | ¹J (direct) |
| H-4' (8.20 ppm) | C-4' (124.0 ppm) | ¹J (direct) | |
| H-5' (7.60 ppm) | C-5' (130.0 ppm) | ¹J (direct) | |
| H-6' (7.80 ppm) | C-6' (135.0 ppm) | ¹J (direct) | |
| H-4/5 (4.10 ppm) | C-4/5 (65.0 ppm) | ¹J (direct) | |
| H-6 (1.70 ppm) | C-6 (25.0 ppm) | ¹J (direct) | |
| HMBC | H-2' (8.40 ppm) | C-1' (148.0 ppm), C-3' (149.0 ppm), C-6' (135.0 ppm) | ²J & ³J |
| H-4' (8.20 ppm) | C-2' (122.0 ppm), C-5' (130.0 ppm), C-6' (135.0 ppm) | ²J & ³J | |
| H-6' (7.80 ppm) | C-1' (148.0 ppm), C-2' (122.0 ppm), C-4' (124.0 ppm) | ²J & ³J | |
| H-4/5 (4.10 ppm) | C-2 (108.0 ppm), C-6 (25.0 ppm) | ²J & ³J | |
| H-6 (1.70 ppm) | C-2 (108.0 ppm), C-1' (148.0 ppm), C-4/5 (65.0 ppm) | ²J & ³J |
Experimental Protocols for 2D NMR
A detailed methodology for acquiring high-quality 2D NMR spectra is crucial for accurate structural interpretation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
Instrument:
-
A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H- ¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Spectral Width (SW): 10-12 ppm in both dimensions.
-
Number of Scans (NS): 2-4
-
Number of Increments (TD in F1): 256-512
-
Relaxation Delay (D1): 1.5-2.0 s
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsp (for multiplicity editing)
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (TD in F1): 128-256
-
Relaxation Delay (D1): 1.5 s
-
¹J(C,H) coupling constant: 145 Hz
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (TD in F1): 256-512
-
Relaxation Delay (D1): 2.0 s
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz
-
Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other analytical techniques can also provide valuable structural information, often with complementary strengths and weaknesses.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through chemical bonds. | Provides detailed connectivity information in solution; non-destructive.[1] | Requires relatively larger sample amounts; can be time-consuming to acquire and interpret.[2] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute 3D structure with high precision.[3] | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and fragmentation patterns that can infer structure. | Does not provide direct connectivity information; isomers can be difficult to distinguish without tandem MS. |
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a novel compound, incorporating various analytical techniques.
Structural Validation Workflow
Signaling Pathways of 2D NMR Data Interpretation
The interpretation of 2D NMR spectra follows a logical pathway, where information from simpler experiments informs the analysis of more complex ones.
2D NMR Data Interpretation Pathway
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Safety Operating Guide
Proper Disposal of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane: A Guide for Laboratory Professionals
The proper disposal of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a compound containing both a dioxolane ring and a nitrophenyl group, it requires careful handling as a hazardous waste stream. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate disposal procedures.
Hazard Profile and Safety Considerations
-
Dioxolane Ring: Dioxolanes are known to be flammable liquids and can form explosive peroxides upon storage, especially when exposed to air.[1] They are generally incompatible with strong oxidizing agents and acids.[1]
-
Nitrophenyl Group: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. They may also pose an explosion hazard under specific conditions.
Given these potential hazards, this compound should be treated as a flammable and toxic hazardous waste.
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes general data for related compounds.
| Property | Value/Information |
| Chemical Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | Likely a solid or oil, based on similar compounds. |
| Flammability | Assumed to be a flammable liquid or solid, similar to other dioxolane derivatives.[2][3] |
| Toxicity | Assumed to be harmful if swallowed, based on safety data for related nitro compounds. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[3] |
| Peroxide Formation | Potential to form explosive peroxides upon exposure to air and light, a known hazard for ether-containing compounds like dioxolanes.[1] |
| UN Number (for transport) | Not specifically listed. A qualified waste disposal vendor will determine the appropriate shipping name and UN number based on a full hazard assessment. For 1,3-Dioxolane, the UN number is 1166.[1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the proper disposal procedure for this compound. This procedure should be performed in a designated hazardous waste accumulation area.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents.
-
Collect all materials contaminated with the compound, including pipette tips, contaminated gloves, and absorbent materials from spills, as hazardous waste.
-
-
Selection of Waste Container:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is in good condition and free from damage.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "HAZARDOUS WASTE."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date on which the first drop of waste was added to the container (accumulation start date).
-
The relevant hazard warnings (e.g., "Flammable," "Toxic").
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition, heat, and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Spill Management:
-
In the event of a small spill, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container and label it accordingly.
-
For large spills, evacuate the area, notify your supervisor and the EHS department immediately, and follow your institution's emergency response procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Handling Guidance for 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane was identified. The following guidance is based on safety information for structurally related compounds and general laboratory safety principles. A comprehensive, substance-specific risk assessment is imperative before handling this chemical.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar dioxolane and nitrophenyl compounds, the following personal protective equipment is recommended to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. Standard safety glasses may not provide adequate protection from splashes. Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for signs of degradation or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Protective Clothing: An impervious lab coat or apron should be worn. For larger quantities or where splashing is likely, chemical-resistant coveralls may be necessary.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)).[1] For situations where the respirator is the sole means of protection, a full-face supplied-air respirator should be used. |
Operational Plan: Handling this compound
A systematic approach is crucial for the safe handling of this chemical. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan: Chemical and Contaminated PPE
Proper disposal is a critical step in the chemical handling lifecycle to prevent environmental contamination and ensure safety.
Disposal Procedures
-
Chemical Waste:
-
Collect waste this compound and any solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Dispose of the chemical waste through an approved waste disposal plant.[2]
-
-
Contaminated PPE:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste in a designated container.
-
Other PPE: Lab coats, aprons, and other reusable protective clothing should be decontaminated before reuse. If disposable, they should be placed in a designated hazardous waste container.
-
The following diagram illustrates the decision-making process for the disposal of materials used when handling the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

